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Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Formyl-3-methylthiophene-2-carboxylic acid

This is an in-depth technical guide for 4-Formyl-3-methylthiophene-2-carboxylic acid , designed for researchers and drug development professionals. A Privileged Scaffold for Heterocyclic Drug Discovery Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 4-Formyl-3-methylthiophene-2-carboxylic acid , designed for researchers and drug development professionals.

A Privileged Scaffold for Heterocyclic Drug Discovery

Executive Summary

4-Formyl-3-methylthiophene-2-carboxylic acid (CAS 1369095-53-3) is a highly functionalized thiophene intermediate characterized by three distinct reactive sites: a carboxylic acid at C2, a methyl group at C3, and a formyl (aldehyde) group at C4.[1][2][3][4][5][6][7] This specific substitution pattern makes it a critical building block ("privileged scaffold") in the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines and thieno[3,2-c]pyridines , which are prevalent pharmacophores in kinase inhibitors and Angiotensin II receptor antagonists.

Identity & Physicochemical Profile[8]

The precise identification of this isomer is crucial, as the 5-formyl isomer is thermodynamically favored in direct electrophilic aromatic substitution.

PropertyData
Chemical Name 4-Formyl-3-methylthiophene-2-carboxylic acid
CAS Number 1369095-53-3
Molecular Formula C₇H₆O₃S
Molecular Weight 170.19 g/mol
SMILES CC1=C(C=C(S1)C=O)C(=O)O
Appearance Off-white to pale yellow solid
Melting Point 180–185 °C (estimated based on structural analogs)
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
pKa (Acid) ~3.5 (Predicted, C2-COOH)
Reactive Motifs C2-COOH (Nucleophilic attack/Coupling), C4-CHO (Condensation/Reductive Amination)

Regioselective Synthesis Protocol

Direct formylation (Vilsmeier-Haack) of 3-methylthiophene-2-carboxylic acid typically yields the 5-formyl isomer due to the high electron density at the


-position (C5). Therefore, a Lithium-Halogen Exchange  strategy is required to guarantee the 4-formyl regiochemistry.
Mechanism-Based Synthetic Pathway

The following protocol utilizes the varying acidity and reactivity of the thiophene ring positions to install substituents with high precision.

Step 1: Bromination

  • Precursor: 3-Methylthiophene.[1]

  • Reagent:

    
     (2.2 eq) or NBS.
    
  • Product: 2,4-Dibromo-3-methylthiophene.

  • Logic: Electrophilic bromination occurs first at C2 (

    
    ) and then at C4 (
    
    
    
    , directed by the C3-methyl ortho-effect and thiophene electronics).

Step 2: C2-Selective Lithiation & Carboxylation

  • Reagent:

    
    -Butyllithium (1.0 eq), 
    
    
    
    , followed by
    
    
    .
  • Product: 4-Bromo-3-methylthiophene-2-carboxylic acid.

  • Logic: The C2-Br is at the

    
    -position, making it significantly more susceptible to Lithium-Halogen exchange than the C4-Br (
    
    
    
    -position). This kinetic control allows selective functionalization of C2.

Step 3: Protection (Optional but Recommended)

  • Reagent:

    
     or 
    
    
    
    .
  • Product: Methyl 4-bromo-3-methylthiophene-2-carboxylate.

  • Logic: Protecting the acid prevents quenching of the organolithium reagent in the next step.

Step 4: C4-Formylation via Halogen-Metal Exchange

  • Reagent:

    
    -Butyllithium (1.1 eq), 
    
    
    
    , followed by DMF (Dimethylformamide).
  • Product: Methyl 4-formyl-3-methylthiophene-2-carboxylate.[7][8][9]

  • Logic: With C2 blocked and C5 unsubstituted (but less acidic than the C-Br bond is reactive), the C4-Br undergoes rapid Lithium-Halogen exchange. Quenching with DMF installs the aldehyde.

Step 5: Hydrolysis

  • Reagent:

    
     (aq) / THF.
    
  • Product: 4-Formyl-3-methylthiophene-2-carboxylic acid .[1][2][3][4][5][6][7][8][9][10]

Synthesis Workflow Diagram

SynthesisPath Start 3-Methylthiophene Step1 2,4-Dibromo- 3-methylthiophene Start->Step1 Br2 (2.2 eq) Electrophilic Subs. Step2 4-Bromo-3-methyl- thiophene-2-COOH Step1->Step2 1. n-BuLi (-78°C) 2. CO2 (C2 Selective) Step3 Methyl 4-bromo- 3-methyl-2-carboxylate Step2->Step3 MeOH, H+ Esterification Step4 Methyl 4-formyl- 3-methyl-2-carboxylate Step3->Step4 1. n-BuLi (-78°C) 2. DMF (C4 Exchange) Final 4-Formyl-3-methyl- thiophene-2-COOH (CAS 1369095-53-3) Step4->Final LiOH, THF Hydrolysis

Caption: Regioselective synthesis pathway utilizing sequential lithium-halogen exchange to ensure 4-position formylation.

Pharmaceutical Applications & Drug Design

The 4-formyl-3-methylthiophene-2-carboxylic acid scaffold is a versatile precursor for constructing fused bicyclic systems. The proximity of the C3-Methyl, C4-Formyl, and C2-Carboxyl groups allows for "molecular knitting"—cyclization reactions that form biologically active cores.

A. Thieno[2,3-d]pyrimidine Synthesis

Reaction with amidines or guanidines facilitates the formation of thieno[2,3-d]pyrimidines.

  • Mechanism: Condensation of the amine with the C4-aldehyde followed by cyclization with the C2-ester/acid.

  • Target Class: Tyrosine Kinase Inhibitors (e.g., EGFR, VEGFR inhibitors). The thiophene ring mimics the imidazole of purines (adenine), allowing ATP-competitive binding.

B. Thieno[3,2-c]pyridine Synthesis
  • Mechanism: Condensation with active methylene compounds (e.g., malononitrile) followed by intramolecular cyclization.

  • Target Class: Anti-platelet agents (P2Y12 antagonists) and anti-inflammatory agents.

C. Angiotensin II Receptor Antagonists (Sartans)

While many sartans (e.g., Eprosartan) utilize a specific thiophene geometry, this scaffold provides a handle (C4-CHO) to attach the biphenyl-tetrazole moiety via reductive amination or Knoevenagel condensation, while the C2-COOH serves as the acidic pharmacophore required for receptor binding.

Drug Discovery Pipeline Diagram

Applications Core 4-Formyl-3-methylthiophene- 2-carboxylic acid Path1 Condensation w/ Amidines/Guanidines Core->Path1 Path2 Reductive Amination w/ Biphenyl amines Core->Path2 Path3 Knoevenagel Condensation Core->Path3 Prod1 Thieno[2,3-d]pyrimidines (Kinase Inhibitors) Path1->Prod1 Prod2 Sartan Analogs (Angiotensin II Antagonists) Path2->Prod2 Prod3 Thieno[3,2-c]pyridines (Anti-platelet agents) Path3->Prod3

Caption: Divergent synthesis utility of the scaffold in generating three major classes of pharmaceutical agents.

Safety & Handling (MSDS Highlights)

As a thiophene derivative and an aldehyde-acid, standard laboratory safety protocols apply.

  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335).

  • Reactivity: The aldehyde is susceptible to oxidation (to dicarboxylic acid) in air; store under inert gas (Nitrogen/Argon) at 2-8°C.

  • Handling: Use chemical resistant gloves (Nitrile). Avoid contact with strong oxidizers and strong bases.

References

  • BLD Pharm. (2025).[6][8][9] Product Analysis: 4-Formyl-3-methylthiophene-2-carboxylic acid (CAS 1369095-53-3).[1][2][3][4][5][6][8][9][10] Retrieved from

  • Beilstein Journal of Organic Chemistry. (2011). Development of potential manufacturing routes for substituted thiophenes.
  • PubChem. (2025). Compound Summary: Methyl 3-amino-4-methylthiophene-2-carboxylate. (Structural analog comparison). Retrieved from

  • ChemicalBook. (2025).[11] CAS Database List: 1369095-53-3.[2][3][4][5][6][7][10] Retrieved from

Sources

Exploratory

4-Formyl-3-methylthiophene-2-carboxylic acid molecular weight and formula

This technical guide provides a comprehensive analysis of 4-Formyl-3-methylthiophene-2-carboxylic acid , a critical intermediate in medicinal chemistry used for synthesizing condensed heterocyclic systems such as thienop...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-Formyl-3-methylthiophene-2-carboxylic acid , a critical intermediate in medicinal chemistry used for synthesizing condensed heterocyclic systems such as thienopyrimidines and thienopyridines.[1]

Executive Summary & Core Identity

4-Formyl-3-methylthiophene-2-carboxylic acid is a tri-substituted thiophene derivative characterized by a "push-pull" electronic structure.[1] The presence of an electron-donating methyl group at C3, juxtaposed with electron-withdrawing formyl (C4) and carboxyl (C2) groups, creates a unique reactivity profile ideal for cascade cyclization reactions.[1] It serves as a primary scaffold in the development of kinase inhibitors and anti-inflammatory agents.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecification
Chemical Name 4-Formyl-3-methylthiophene-2-carboxylic acid
CAS Registry Number 1369095-53-3
Molecular Formula C₇H₆O₃S
Molecular Weight 170.19 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
Acidity (pKa) ~3.5 (Carboxylic acid), ~12 (C-H acidity adjacent to EWG)
SMILES CC1=C(C=C(S1)C(=O)O)C=O

Structural Analysis & Reactivity Map

The molecule features three distinct functional "handles" that allow for orthogonal functionalization.[1] This versatility is what makes it a high-value target in drug discovery.[1]

G Core 4-Formyl-3-methylthiophene- 2-carboxylic acid Aldehyde C4-Formyl Group (Electrophilic) Core->Aldehyde Acid C2-Carboxylic Acid (Nucleophilic/Electrophilic) Core->Acid Methyl C3-Methyl Group (Steric/Electronic) Core->Methyl Knoevenagel Knoevenagel Condensation (Target: C=C Bond formation) Aldehyde->Knoevenagel Cyclization Cyclization to Thienopyrimidines (Target: Core Scaffold) Aldehyde->Cyclization Amidation Amide Coupling / Esterification (Target: Linker attachment) Acid->Amidation Acid->Cyclization

Figure 1: Functional Group Analysis. The C4-aldehyde and C2-acid groups often cooperate in cyclocondensation reactions, while the C3-methyl group provides necessary steric bulk to lock conformation in protein binding pockets.[1]

Synthetic Methodologies

Synthesizing the specific 4-formyl isomer requires overcoming the natural tendency of thiophenes to undergo electrophilic aromatic substitution at the C5 position.[1]

Method A: The Regioselective "Gold Standard" (Halogen-Lithium Exchange)

This protocol ensures high regiochemical fidelity by installing the formyl group at the exact C4 position via a brominated precursor.[1]

  • Precursor Preparation: Start with 3-methylthiophene-2-carboxylic acid .[1]

  • Bromination: Treat with bromine (

    
    ) or NBS in acetic acid.[1] This typically yields 4-bromo-3-methylthiophene-2-carboxylic acid  (due to steric directing effects of the C3-methyl and electronic directing of the C2-acid).[1]
    
  • Protection (Optional but Recommended): Convert the acid to a methyl ester to prevent consumption of the organolithium reagent.

  • Lithiation & Formylation:

    • Reagents:

      
      -Butyllithium (
      
      
      
      -BuLi), anhydrous THF, DMF.[1]
    • Condition: -78°C under Argon/Nitrogen.

    • Mechanism: Lithium-Halogen exchange generates the C4-lithiated species, which attacks DMF.[1] Acidic workup releases the aldehyde.[1]

Method B: Vilsmeier-Haack Approach (Direct Formylation)

Note: This method often yields a mixture of isomers (C4 vs C5 substitution) and requires rigorous chromatographic purification.[1]

  • Substrate: Methyl 3-methylthiophene-2-carboxylate.[1]

  • Reagents:

    
    , DMF.
    
  • Outcome: The C5 position is electronically favored.[1] To get the C4-formyl product, the C5 position must usually be blocked or the reaction conditions carefully tuned to exploit steric parameters, making Method A superior for purity.[1]

Experimental Protocol: Synthesis via Lithiation

Objective: Synthesis of Methyl 4-formyl-3-methylthiophene-2-carboxylate (Precursor to the free acid).

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with

    
    .
    
  • Dissolution: Dissolve Methyl 4-bromo-3-methylthiophene-2-carboxylate (10 mmol) in anhydrous THF (50 mL). Cool to -78°C.[1][2]

  • Lithiation: Dropwise add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) over 15 minutes. Maintain temperature < -70°C.
    
    • Observation: Solution color may shift to deep yellow/orange, indicating formation of the thienyl-lithium species.[1]

  • Quench: After stirring for 30 minutes at -78°C, add anhydrous DMF (1.5 equiv) in one portion.

  • Workup: Allow to warm to 0°C over 1 hour. Quench with saturated aqueous

    
    .[1] Extract with Ethyl Acetate (3x).[1][3]
    
  • Hydrolysis (To get the Acid): Dissolve the crude ester in MeOH/THF (1:1), add LiOH (2M aq), and stir at RT for 4 hours. Acidify with 1M HCl to precipitate the title compound.

Analytical Characterization

To validate the identity of 4-Formyl-3-methylthiophene-2-carboxylic acid , look for these diagnostic signals:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       10.0 - 10.2 ppm (s, 1H):  Distinctive aldehyde proton (-CH O).[1]
      
    • 
       13.0 - 13.5 ppm (br s, 1H):  Carboxylic acid proton (-COOH ).[1]
      
    • 
       8.2 - 8.5 ppm (s, 1H):  Thiophene ring proton at C5.[1] Note: If this is a doublet, it implies coupling, but as a singlet, it confirms substitution at C2, C3, and C4.[1]
      
    • 
       2.4 - 2.6 ppm (s, 3H):  Methyl group at C3.[1]
      
  • IR Spectrum (ATR):

    • 1680-1700 cm⁻¹: C=O stretch (Aldehyde).

    • 1710-1730 cm⁻¹: C=O stretch (Carboxylic Acid).[1]

    • 2500-3300 cm⁻¹: Broad O-H stretch (Acid).[1]

Pharmaceutical Applications

This molecule is a "Lego block" for creating fused ring systems.[1]

Applications Start 4-Formyl-3-methylthiophene- 2-carboxylic acid Step1 Condensation with Amidines/Guanidines Start->Step1 Step2 Condensation with Active Methylenes Start->Step2 Product1 Thieno[2,3-d]pyrimidines (Kinase Inhibitors) Step1->Product1 Product2 Thieno[2,3-b]pyridines (Anti-inflammatory) Step2->Product2

Figure 2: Synthetic Utility. The simultaneous presence of the aldehyde and acid allows for "one-pot" cyclizations to form bicyclic heteroaromatics.[1]

Key Drug Classes:
  • Tyrosine Kinase Inhibitors (TKIs): The thienopyrimidine core mimics the ATP-binding motif of kinases (e.g., EGFR, VEGFR).[1]

  • Antithrombotic Agents: Analogs of this acid are used to synthesize Factor Xa inhibitors.[1]

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon). Aldehydes are prone to oxidation to dicarboxylic acids upon prolonged air exposure.[1]

  • Stability: Stable under recommended storage conditions.[1] Avoid strong oxidizing agents and strong bases.[1]

References

  • PubChem Compound Summary. (2025). Methyl 4-formylthiophene-3-carboxylate (Isomer Analog Data). National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Development of potential manufacturing routes for substituted thiophenes. Retrieved from [Link]

Sources

Foundational

4-Formyl-3-methylthiophene-2-carboxylic acid chemical structure

An In-Depth Technical Guide to 4-Formyl-3-methylthiophene-2-carboxylic acid: A Heterocyclic Scaffold for Modern Drug Discovery Abstract This technical guide provides a comprehensive analysis of 4-Formyl-3-methylthiophene...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Formyl-3-methylthiophene-2-carboxylic acid: A Heterocyclic Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 4-Formyl-3-methylthiophene-2-carboxylic acid, a substituted thiophene derivative poised as a valuable building block for researchers in medicinal chemistry and drug development. Thiophene-based compounds are recognized as "privileged pharmacophores" due to their prevalence in a wide array of FDA-approved drugs, exhibiting properties ranging from anti-inflammatory to anticancer activity.[1][2] This document delineates the structural features, proposes a robust synthetic pathway, outlines expected analytical characterization data, and explores the potential applications of this molecule. By presenting detailed protocols and explaining the chemical rationale behind them, this guide serves as a practical resource for scientists aiming to leverage this versatile scaffold in the synthesis of novel therapeutic agents.

Introduction: The Thiophene Moiety in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle that has become a cornerstone in the design of therapeutic agents. Its structural similarity to a phenyl ring, coupled with distinct electronic properties and metabolic profile, allows it to serve as an effective bioisostere, enhancing pharmacological activity and fine-tuning pharmacokinetic properties.[3] Thiophene derivatives are integral to numerous commercial drugs with diverse applications, including the anti-inflammatory agents Suprofen and Tiaprofenic acid, and the antiplatelet drug Clopidogrel.[1][2] The inherent reactivity of the thiophene ring and the ability to introduce a variety of functional groups make it a versatile starting point for constructing complex molecular architectures.[3][4] The subject of this guide, 4-Formyl-3-methylthiophene-2-carboxylic acid, incorporates three key functional groups—a carboxylic acid, a formyl (aldehyde) group, and a methyl group—presenting multiple handles for synthetic diversification.

Structural and Physicochemical Analysis

The arrangement of substituents on the thiophene ring in 4-Formyl-3-methylthiophene-2-carboxylic acid dictates its chemical behavior. The electron-withdrawing nature of the carboxylic acid and formyl groups at positions 2 and 4, respectively, influences the aromaticity and reactivity of the ring, while the electron-donating methyl group at position 3 provides steric and electronic modulation.

Chemical Structure

Caption: Chemical structure of 4-Formyl-3-methylthiophene-2-carboxylic acid.

Physicochemical Properties

A summary of the key computed and known properties for the closely related methyl ester is provided below. The properties of the carboxylic acid are expected to be similar, with notable differences in polarity, acidity, and molecular weight.

PropertyValue (for Methyl Ester)Reference
CAS Number 67808-73-5[5][6]
Molecular Formula C₇H₆O₃S[5][6]
Molecular Weight 170.19 g/mol [5][6]
Topological Polar Surface Area 71.6 Ų[6]
Hydrogen Bond Acceptors 4[6]
Rotatable Bonds 3[6]

Proposed Synthesis Strategy

Retrosynthetic Analysis & Rationale

The target molecule can be disconnected at the C-C bonds corresponding to the formyl and carboxyl groups. A logical precursor is 3-methylthiophene, a common starting material. The key challenge is the regioselective introduction of the functional groups at the C2 and C4 positions. The C2 and C5 positions of thiophene are most susceptible to electrophilic substitution and deprotonation.[3] Therefore, a directed lithiation approach is necessary to achieve the desired substitution pattern.

Our proposed forward synthesis first installs the carboxylic acid group at the more reactive C2 position. The subsequent formylation at C4 can then be achieved through a second lithiation, directed by the initial substituent, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Synthetic Workflow Diagram

Scaffold 4-Formyl-3-methylthiophene- 2-carboxylic acid DrugCandidate Novel Drug Candidate (Amide Derivative) Scaffold->DrugCandidate Amide Coupling (e.g., EDC, HOBt) Amine Biologically Relevant Amine (R-NH₂) Amine->DrugCandidate

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of 4-Formyl-3-methylthiophene-2-carboxylic acid

This guide outlines the solubility profile, handling protocols, and solvent selection strategies for 4-Formyl-3-methylthiophene-2-carboxylic acid (CAS 1369095-53-3). Part 1: Executive Summary & Physicochemical Profile 4-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, handling protocols, and solvent selection strategies for 4-Formyl-3-methylthiophene-2-carboxylic acid (CAS 1369095-53-3).

Part 1: Executive Summary & Physicochemical Profile

4-Formyl-3-methylthiophene-2-carboxylic acid is a bifunctional heterocyclic building block used primarily in the synthesis of complex pharmaceuticals (e.g., angiotensin II receptor antagonists) and organic materials. Its structure features a thiophene core substituted with a carboxylic acid at position 2, a methyl group at position 3, and a reactive formyl (aldehyde) group at position 4.

This dual functionality—an acidic proton donor and an electrophilic aldehyde—dictates a specific solubility landscape heavily influenced by pH and solvent polarity.

Physicochemical Data
PropertyValueNote
CAS Number 1369095-53-3 Primary identifier for procurement/verification.
Molecular Formula C₇H₆O₃S
Molecular Weight 170.19 g/mol
Predicted pKa ~3.5 - 4.0 (COOH)Acidic; forms salts in basic media.
Predicted LogP ~1.3 - 1.8Moderately lipophilic; limited water solubility.
Appearance Off-white to pale yellow solidOxidation of aldehyde may darken color over time.

Part 2: Solubility Landscape

As a Senior Application Scientist, I must emphasize that while specific empirical solubility data for this CAS is sparse in public literature, its behavior can be accurately predicted and managed based on its structural congeners (e.g., 3-methylthiophene-2-carboxylic acid).

Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction with the solute's carboxylic acid dimers and aldehyde dipole.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Insight
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL)Primary Choice. Disrupts intermolecular H-bonding; ideal for reactions (e.g., Knoevenagel condensation).
Polar Protic Methanol, Ethanol Moderate to High Good solubility, especially with warming. Suitable for recrystallization.
Chlorinated Dichloromethane (DCM), Chloroform Moderate Soluble, but may require higher volumes. Useful for extraction from acidic aqueous phases.
Ethers THF, 1,4-Dioxane Moderate Good solubility; THF is excellent for lithiation or reduction steps.
Non-Polar Hexane, Heptane, Toluene Low / Insoluble Anti-solvent. Use these to precipitate the compound from EtOAc or DCM.
Aqueous Water (pH < 7) Insoluble The free acid precipitates in water.
Aqueous (Basic) NaOH (1M), NaHCO₃ (sat.) Soluble Dissolves rapidly as the carboxylate salt (–COO⁻ Na⁺).
Thermodynamic Considerations
  • Dimerization: In non-polar solvents (e.g., Toluene), the carboxylic acid moiety forms stable hydrogen-bonded dimers. This increases apparent solubility in aromatics compared to pure alkanes but may affect reaction kinetics.

  • Aldehyde Stability: Avoid prolonged heating in primary alcohols (Methanol) without a catalyst, as hemiacetal formation is possible, though reversible.

Part 3: Experimental Protocols (Self-Validating Systems)

Since batch-to-batch physical variations (particle size, polymorphs) affect dissolution kinetics, rely on this standardized protocol rather than literature values alone.

Protocol A: Gravimetric Solubility Determination

Objective: Determine the precise saturation limit (S) in a specific solvent at 25°C.

  • Preparation: Weigh approx. 50 mg of 4-Formyl-3-methylthiophene-2-carboxylic acid into a tarred 4 mL vial.

  • Titration: Add the target solvent in 100 µL increments, vortexing for 30 seconds after each addition.

  • Observation: Continue until the solid is fully dissolved (clear solution).

  • Calculation:

    
    
    
  • Validation: If

    
    , stop; the solvent is suitable for high-concentration processing.
    
Protocol B: Purification via Recrystallization

Context: Synthesis often yields the product with trace starting materials. This method exploits the temperature-dependent solubility in ethanol/water.

  • Dissolution: Dissolve crude solid in boiling Ethanol (95%) (approx. 10 mL per gram).

  • Filtration: Filter hot to remove insoluble mechanical impurities.

  • Nucleation: Slowly add warm Water (anti-solvent) until persistent turbidity is observed (approx. 10-20% volume of ethanol).

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 4°C for 2 hours.

  • Isolation: Filter the crystals and wash with cold Ethanol/Water (1:1).

Part 4: Visualization & Workflows

Workflow 1: Solubility Testing Decision Tree

This diagram guides the researcher through the process of selecting a solvent system for reaction vs. purification.

SolubilityWorkflow Start Start: 4-Formyl-3-methylthiophene-2-carboxylic acid Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Purification/Isolation Goal->Purification Work-up PolarityCheck Reagents Sensitive to Protic Solvents? Reaction->PolarityCheck MethodCheck Method Selection Purification->MethodCheck UseDMSO Use DMSO or DMF (High Solubility) PolarityCheck->UseDMSO No (e.g., Coupling) UseTHF Use THF or DCM (Moderate Solubility) PolarityCheck->UseTHF Yes (e.g., Hydride Reductions) AcidBase Acid/Base Extraction (Dissolve in NaHCO3, Ppt with HCl) MethodCheck->AcidBase Remove Neutral Impurities Recryst Recrystallization (EtOH/Water or EtOAc/Hexane) MethodCheck->Recryst Remove Trace Isomers

Figure 1: Decision matrix for solvent selection based on experimental intent.

Workflow 2: Acid-Base Extraction Logic

The carboxylic acid moiety allows for a highly specific purification method using pH switching.

ExtractionLogic Mix Crude Mixture (Target + Neutral Impurities) in Organic Solvent (e.g., EtOAc) Extract Extract with Sat. NaHCO3 (aq) Mix->Extract Sep Phase Separation Extract->Sep OrgPhase Organic Phase (Contains Neutral Impurities) Sep->OrgPhase Discard/Recycle AqPhase Aqueous Phase (Contains Target as R-COO- Na+) Sep->AqPhase Keep Acidify Acidify with 1M HCl to pH 2-3 AqPhase->Acidify Precip Precipitate Target (R-COOH) Acidify->Precip

Figure 2: Purification workflow exploiting the acidic nature of the C2-carboxylic acid.

References

  • BLD Pharm. (n.d.). Product Sheet: 4-Formyl-3-methylthiophene-2-carboxylic acid (CAS 1369095-53-3).[1][2][3][4] Retrieved from

  • PubChem. (2025).[5][6] Compound Summary: Thiophene-2-carboxylic acid derivatives. National Library of Medicine. Retrieved from

  • Campaigne, E. (1962). Thiophenes and their derivatives. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
  • Bide Pharm. (n.d.). Solubility Data for Thiophene Carboxylic Acids. Retrieved from

Sources

Foundational

Strategic Functionalization of Thiophene Scaffolds: 4-Formyl-3-methylthiophene-2-carboxylic Acid &amp; Its Methyl Ester

Executive Summary In the landscape of medicinal chemistry, the thiophene ring serves as a critical bioisostere for the benzene ring, offering unique electronic properties and a reduced molecular footprint. 4-Formyl-3-met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the thiophene ring serves as a critical bioisostere for the benzene ring, offering unique electronic properties and a reduced molecular footprint. 4-Formyl-3-methylthiophene-2-carboxylic acid (Compound A) and its methyl ester (Compound B) are high-value intermediates, particularly in the synthesis of Angiotensin II receptor antagonists ("sartans") and kinase inhibitors.

The strategic value of these compounds lies in their orthogonal functionality :

  • C2-Carboxylate: A handle for amide coupling or heterocycle formation (e.g., benzimidazoles).

  • C4-Formyl: A versatile electrophile for reductive amination, Knoevenagel condensations, or Wittig reactions.

  • C3-Methyl: A steric blocker that enforces specific conformational preferences in the final drug target.

This guide addresses the primary challenge in working with these scaffolds: Regioselectivity. Direct formylation often favors the C5 position; therefore, accessing the C4-formyl isomer requires precise synthetic planning.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The methyl ester (Compound B) is generally the preferred form for storage and intermediate handling due to its superior solubility in organic solvents and stability. The free acid (Compound A) is typically generated in situ or immediately prior to the final coupling step.

Property4-Formyl-3-methylthiophene-2-carboxylic acid (Compound A)Methyl 4-formyl-3-methylthiophene-2-carboxylate (Compound B)
Structure


CAS Number 1369095-53-3 1400661-52-0
Formula C₇H₆O₃SC₈H₈O₃S
Mol.[1][2][3][4][5][6][7][8][9][10] Weight 170.19 g/mol 184.21 g/mol
Appearance Off-white to pale yellow solidWhite to pale yellow crystalline solid
Solubility DMSO, Methanol, dilute baseDCM, Ethyl Acetate, THF, Toluene
pKa (est.) ~3.5 (Carboxylic acid)N/A
Stability Sensitive to air oxidation (Aldehyde

Acid)
Stable under N₂; Store at 2-8°C

The Regioselectivity Challenge: Synthesis of the C4-Isomer

A common pitfall in synthesizing these intermediates is the assumption that Vilsmeier-Haack formylation of methyl 3-methylthiophene-2-carboxylate will yield the 4-formyl product. It does not.

  • Electronic Reality: The sulfur atom strongly activates the

    
    -positions (C2 and C5). With C2 blocked by the ester, the electrophilic attack predominantly occurs at C5 .
    
  • Steric Reality: The C3-methyl group sterically hinders the C4 position.

To synthesize the 4-formyl isomer (Compound B), a halogen-lithium exchange strategy is required.

Synthetic Workflow Diagram

SynthesisWorkflow Start 3-Methylthiophene Step1 2,4-Dibromo-3-methylthiophene (Regioselective Bromination) Start->Step1 Br2, AcOH Step2 4-Bromo-3-methylthiophene-2-carboxylic acid (Selective Lithiation at C2) Step1->Step2 1. n-BuLi (1 eq), -78°C 2. CO2 (g) Step3 Methyl 4-bromo-3-methylthiophene-2-carboxylate (Esterification) Step2->Step3 MeOH, H2SO4 (cat.) Target Methyl 4-formyl-3-methylthiophene-2-carboxylate (Halogen-Lithium Exchange at C4) Step3->Target 1. iPrMgCl or n-BuLi, -78°C 2. DMF 3. H3O+ WrongStart Methyl 3-methylthiophene-2-carboxylate WrongProduct Methyl 5-formyl-3-methylthiophene-2-carboxylate (WRONG ISOMER) WrongStart->WrongProduct POCl3, DMF (Vilsmeier-Haack)

Figure 1: Comparative synthetic pathways. The green path highlights the necessary route to access the C4-formyl isomer, avoiding the C5-selective trap (red path).

Detailed Experimental Protocol (Compound B)

This protocol describes the critical conversion of Methyl 4-bromo-3-methylthiophene-2-carboxylate to Methyl 4-formyl-3-methylthiophene-2-carboxylate via halogen-lithium exchange. This method ensures regiochemical purity.

Reagents:
  • Methyl 4-bromo-3-methylthiophene-2-carboxylate (1.0 equiv)

  • Isopropylmagnesium chloride (iPrMgCl) or n-Butyllithium (1.1 equiv)

  • N,N-Dimethylformamide (DMF) (1.5 equiv)

  • Anhydrous THF

  • Saturated NH₄Cl solution

Procedure:
  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen. Add the starting bromo-ester (1.0 equiv) and dissolve in anhydrous THF (0.2 M concentration).

  • Exchange: Cool the solution to -78°C (acetone/dry ice bath).

    • Note: Maintaining -78°C is crucial to prevent the ester group from reacting with the organolithium/magnesium reagent (self-condensation).

  • Metalation: Add the organometallic reagent (iPrMgCl or n-BuLi) dropwise over 20 minutes. Stir at -78°C for 1 hour.

    • Checkpoint: The bromine at C4 is exchanged for the metal. The C3-methyl group provides steric protection, but low temperature is the primary safeguard for the C2-ester.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Stir at -78°C for 30 minutes, then allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product (Compound B) typically elutes as a white/pale yellow solid.

Reactivity & Applications

Acid vs. Ester: Selection Guide
ApplicationPreferred FormRationale
Reductive Amination Ester (B) The ester is soluble in DCM/DCE. The acid functionality can interfere with certain reducing agents or form salts with the amine partner.
Knoevenagel Condensation Ester (B) Base-catalyzed condensation requires the ester to prevent deprotonation of the carboxylic acid, which would deactivate the system.
Amide Coupling (C2) Acid (A) Saponify the ester (LiOH, THF/H2O) after functionalizing the aldehyde. Coupling reagents (HATU, EDC) require the free acid.
Suzuki Coupling (C5) Ester (B) The C5 position is open. The ester directs Pd-catalyzed C-H activation or bromination to C5 if further substitution is needed.
Case Study: Synthesis of Angiotensin II Receptor Antagonist Analogs

The 4-formyl-3-methylthiophene core mimics the benzoic acid/benzaldehyde moiety found in many sartans.

  • Step 1 (Aldehyde Functionalization): Compound B is reacted with a biphenyl-amine or similar pharmacophore via reductive amination (NaBH(OAc)₃).

  • Step 2 (Saponification): The methyl ester is hydrolyzed using LiOH to reveal the carboxylic acid.

  • Step 3 (Final Coupling/Cyclization): The acid is coupled to a diamine to form a benzimidazole ring, completing the "sartan" core.

Handling & Stability

  • Oxidation Risk: The C4-aldehyde is prone to air oxidation to the dicarboxylic acid (4-carboxy-3-methylthiophene-2-carboxylic acid).

    • Mitigation: Store Compound B under an inert atmosphere (Argon/Nitrogen) at 4°C.

  • Schiff Base Formation: Avoid storing the aldehyde in methanolic ammonia or primary amines, as imines will form spontaneously.

  • Base Sensitivity: While the methyl ester is relatively stable, strong bases (e.g., NaH, LDA) can deprotonate the C5-H or cause Claisen condensation at the ester. Use hindered bases (e.g., LiHMDS) if C5 functionalization is intended.

References

  • Compound Identification: National Center for Biotechnology Information. (2023).[4][11] PubChem Compound Summary for CID 136909553, 4-Formyl-3-methylthiophene-2-carboxylic acid. Retrieved from [Link]

  • Synthetic Methodology (Bromination/Lithiation): Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes. Retrieved from [Link]

  • Vilsmeier-Haack Regioselectivity: Royal Society of Chemistry. (1976).[4] The mechanism of the Vilsmeier–Haack reaction.[10][12] Part III. Structural and solvent effects. Retrieved from [Link]

  • Thiophene in Drug Design: National Institutes of Health (NIH). (2023).[4][11] Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Esterification Protocols: Organic Syntheses. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]

Sources

Exploratory

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 4-Formyl-3-methylthiophene-2-carboxylic acid

This guide provides an in-depth exploration of 4-Formyl-3-methylthiophene-2-carboxylic acid, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its synthesis, physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 4-Formyl-3-methylthiophene-2-carboxylic acid, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its role as a versatile scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and insights into the practical applications of this promising molecule.

Introduction: The Thiophene Moiety in Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive core for designing molecules with diverse biological activities. Thiophene-containing compounds have demonstrated a wide range of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The specific substitution pattern on the thiophene ring is crucial in determining the compound's biological target and therapeutic potential.

4-Formyl-3-methylthiophene-2-carboxylic acid presents a particularly interesting substitution pattern. The carboxylic acid at position 2 provides a handle for amide bond formation, a common strategy for improving pharmacokinetic properties and target engagement. The formyl group at position 4 is a versatile functional group that can participate in various chemical transformations, allowing for the creation of diverse chemical libraries. The methyl group at position 3 can influence the molecule's conformation and interaction with its biological target.

Synthesis and Physicochemical Properties

The synthesis of multi-substituted thiophenes like 4-Formyl-3-methylthiophene-2-carboxylic acid requires careful regioselective control. While a direct synthesis for this specific molecule is not extensively reported, a plausible synthetic strategy can be adapted from the synthesis of structurally related compounds. One such approach involves a multi-step sequence starting from a simpler thiophene derivative.[4]

A potential synthetic workflow could involve the initial formation of a 3-methylthiophene-2-carboxamide, followed by a directed ortho-metalation to introduce the formyl group at the 4-position.

Experimental Protocol: A Proposed Synthetic Route

This protocol is a hypothetical pathway based on established methodologies for thiophene functionalization.

Step 1: Synthesis of N-Aryl-3-methylthiophene-2-carboxamide

  • Start with commercially available 3-methylthiophene-2-carboxylic acid.

  • Activate the carboxylic acid using a coupling agent such as thionyl chloride or a carbodiimide.

  • React the activated acid with a desired aniline derivative to form the corresponding N-aryl-3-methylthiophene-2-carboxamide.

Step 2: Regioselective Formylation

  • Dissolve the N-aryl-3-methylthiophene-2-carboxamide in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a strong base, such as n-butyllithium, dropwise to effect a directed ortho-metalation at the 4-position. The amide group directs the lithiation.

  • Quench the resulting lithiated species with a formylating agent like N,N-dimethylformamide (DMF).

  • Work up the reaction to isolate the 4-formyl-N-aryl-3-methylthiophene-2-carboxamide.

Step 3: Hydrolysis to the Carboxylic Acid

  • Subject the 4-formyl-N-aryl-3-methylthiophene-2-carboxamide to acidic or basic hydrolysis to cleave the amide bond and yield the target molecule, 4-Formyl-3-methylthiophene-2-carboxylic acid.

Physicochemical Properties

The physicochemical properties of the methyl ester, methyl 4-formylthiophene-3-carboxylate, provide insights into the characteristics of the parent carboxylic acid.[5]

PropertyValue (for Methyl Ester)Reference
Molecular FormulaC₇H₆O₃S[5]
Molecular Weight170.19 g/mol [5]
Topological Polar Surface Area (TPSA)43.37 Ų[5]
logP1.3472[5]
Hydrogen Bond Acceptors4[5]
Hydrogen Bond Donors0[5]
Rotatable Bonds2[5]

These properties suggest that derivatives of this scaffold are likely to possess good drug-like characteristics, with a balance of lipophilicity and polarity.

Medicinal Chemistry Applications: A Scaffold for Diverse Biological Activities

The true potential of 4-Formyl-3-methylthiophene-2-carboxylic acid lies in its utility as a versatile building block for the synthesis of a wide array of biologically active molecules. The presence of two distinct and reactive functional groups, the carboxylic acid and the formyl group, allows for a multitude of chemical modifications.

As a Precursor for Thiophene-fused Heterocycles

The formyl and carboxylic acid groups can be utilized in condensation reactions to construct fused heterocyclic systems. For instance, reaction with hydrazines could lead to the formation of thieno[3,4-c]pyrazol-3(2H)-ones, while reaction with hydroxylamine could yield thieno[3,4-c]isoxazoles. These fused systems often exhibit unique pharmacological profiles.

Derivatization of the Carboxylic Acid

The carboxylic acid at the 2-position is a prime site for the introduction of various functionalities through amide bond formation. Coupling with a diverse range of amines can lead to the generation of libraries of thiophene-2-carboxamides. This approach has been successfully employed to develop potent inhibitors of various enzymes and receptors.

Derivatization of the Formyl Group

The formyl group at the 4-position is amenable to a wide range of chemical transformations, including:

  • Reductive amination: To introduce diverse amine substituents.

  • Wittig reaction: To form carbon-carbon double bonds and extend the molecular scaffold.

  • Aldol condensation: To create more complex molecular architectures.

  • Oxidation: To the corresponding carboxylic acid, yielding a dicarboxylic acid derivative.

  • Conversion to other functional groups: Such as oximes, hydrazones, and nitriles.

This versatility allows for the fine-tuning of the molecule's properties to optimize its interaction with a specific biological target.

Potential Therapeutic Areas

Based on the known biological activities of structurally related thiophene-2-carboxylic acid derivatives, 4-Formyl-3-methylthiophene-2-carboxylic acid can be considered a promising scaffold for the development of agents targeting a variety of diseases.

Antibacterial Agents

Thiophene-2-carboxamide derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] The ability to introduce diverse substituents via the formyl and carboxylic acid groups of the core scaffold allows for the exploration of structure-activity relationships to optimize antibacterial potency and spectrum.

Anticancer Agents

Numerous thiophene-containing compounds have been investigated for their anticancer properties.[3] They have been shown to act through various mechanisms, including the inhibition of kinases and tubulin polymerization. The 4-Formyl-3-methylthiophene-2-carboxylic acid scaffold provides a foundation for the design of novel anticancer agents with potentially improved efficacy and selectivity.

Anti-inflammatory Agents

Thiophene derivatives have also been explored as anti-inflammatory agents, with some compounds exhibiting potent inhibitory activity against cyclooxygenase (COX) enzymes. The structural flexibility offered by the 4-formyl-3-methylthiophene-2-carboxylic acid core could be leveraged to design selective inhibitors of COX-2, potentially leading to safer anti-inflammatory drugs.

Future Perspectives

4-Formyl-3-methylthiophene-2-carboxylic acid is a molecule with considerable untapped potential in medicinal chemistry. Its synthetic accessibility and the presence of two versatile functional groups make it an ideal starting point for the generation of large and diverse chemical libraries. Future research in this area should focus on:

  • Development of efficient and scalable synthetic routes to the core scaffold and its derivatives.

  • Systematic exploration of the chemical space around the scaffold through the synthesis and biological evaluation of diverse libraries of compounds.

  • Identification of specific biological targets for active compounds through techniques such as target-based screening and mechanism-of-action studies.

  • Optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

The continued investigation of 4-Formyl-3-methylthiophene-2-carboxylic acid and its derivatives holds great promise for the discovery of novel and effective therapeutic agents for a range of human diseases.

Visualizations

Synthetic Workflow Diagram```dot

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Formylation cluster_step3 Step 3: Hydrolysis 3-methylthiophene-2-carboxylic acid 3-methylthiophene-2-carboxylic acid N-Aryl-3-methylthiophene-2-carboxamide N-Aryl-3-methylthiophene-2-carboxamide 3-methylthiophene-2-carboxylic acid->N-Aryl-3-methylthiophene-2-carboxamide Amine, Coupling Agent 4-Formyl-N-Aryl-3-methylthiophene-2-carboxamide 4-Formyl-N-Aryl-3-methylthiophene-2-carboxamide N-Aryl-3-methylthiophene-2-carboxamide->4-Formyl-N-Aryl-3-methylthiophene-2-carboxamide 1. n-BuLi 2. DMF 4-Formyl-3-methylthiophene-2-carboxylic acid 4-Formyl-3-methylthiophene-2-carboxylic acid 4-Formyl-N-Aryl-3-methylthiophene-2-carboxamide->4-Formyl-3-methylthiophene-2-carboxylic acid H3O+ or OH-

Caption: Derivatization opportunities for the core scaffold.

References

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

  • 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Available at: [Link]

  • Process for preparing thiophene derivatives.
  • synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines. Available at: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available at: [Link]

  • Development of potential manufacturing routes for substituted thiophenes--preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Available at: [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Available at: [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy. Available at: [Link]

  • Biological Activities of Thiophenes. Available at: [Link]

  • Methyl 3-amino-4-methylthiophene-2-carboxylate. Available at: [Link]

  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Available at: [Link]

  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Available at: [Link]

  • 3-methyl-2-thiophene carboxaldehyde, 5834-16-2. Available at: [Link]

  • Bioactive Compounds and the Performance of Proteins as Wall Materials for Their Encapsulation. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Formyl-3-methylthiophene-2-carboxylic acid

This Application Note is structured to provide a high-level, reproducible synthetic pathway for 4-Formyl-3-methylthiophene-2-carboxylic acid , a challenging thiophene derivative used in advanced pharmaceutical scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level, reproducible synthetic pathway for 4-Formyl-3-methylthiophene-2-carboxylic acid , a challenging thiophene derivative used in advanced pharmaceutical scaffolds (e.g., febuxostat analogs, kinase inhibitors).

The protocol prioritizes regiochemical fidelity, utilizing a blocking/deblocking strategy to access the difficult-to-functionalize 4-position (beta-position) of the thiophene ring.

Abstract & Strategic Overview

Direct functionalization of 3-methylthiophene to introduce a formyl group at position 4 is synthetically non-trivial due to the inherent reactivity of the thiophene ring. Electrophilic aromatic substitution (EAS) preferentially targets the


-positions (2 and 5). Direct Vilsmeier-Haack formylation yields predominantly 2-formyl-3-methylthiophene.

To achieve the 2,3,4-substitution pattern, this protocol employs a "Bromine-Blocking" strategy . We utilize bromine not just as a leaving group, but as a regiochemical guide. The synthesis proceeds through a 2,4-dibromo-3-methylthiophene intermediate, which allows for sequential, chemically distinct metal-halogen exchanges to install the carboxylic acid (at C2) and the formyl group (at C4).

Retrosynthetic Logic
  • Target: 4-Formyl-3-methylthiophene-2-carboxylic acid.[1][2]

  • Precursor: 4-Bromo-3-methylthiophene-2-carboxylic acid.[3][4]

  • Key Intermediate: 2,4-Dibromo-3-methylthiophene.

  • Starting Material: 3-Methylthiophene.[2][4][5]

Reaction Pathway Visualization

The following flow diagram illustrates the critical intermediates and the logic of the sequential lithiation strategy.

SynthesisPath Figure 1: Stepwise Regioselective Synthesis Pathway Start 3-Methylthiophene Inter1 2,4,5-Tribromo- 3-methylthiophene Start->Inter1 Br2 (3.2 eq) AcOH, NaOAc Exhaustive Bromination Inter2 2,4-Dibromo- 3-methylthiophene Inter1->Inter2 Zn dust AcOH, Heat Selective Debromination (2,5-pos) Inter3 4-Bromo-3-methyl- thiophene-2-carboxylic acid Inter2->Inter3 1. n-BuLi (1 eq), -78°C 2. CO2 (g) Selective Li-Hal Exchange (C2) Target 4-Formyl-3-methyl- thiophene-2-carboxylic acid Inter3->Target 1. n-BuLi (2.2 eq), -78°C 2. DMF Dianion Strategy

Caption: Figure 1 outlines the conversion of 3-methylthiophene to the target aldehyde via a tribromination-debromination sequence followed by sequential lithiation.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Dibromo-3-methylthiophene (The "One-Pot" Method)

Rationale: We first exhaustively brominate the ring to occupy all positions, then selectively remove the labile


-bromine at position 5 (and partially 2) to isolate the thermodynamically stable 2,4-dibromo isomer.

Reagents:

  • 3-Methylthiophene (1.0 eq)[5][6]

  • Bromine (

    
    ) (3.2 eq)
    
  • Sodium Acetate (NaOAc) (3.0 eq)

  • Glacial Acetic Acid (AcOH) (Solvent)[7]

  • Zinc Dust (1.5 eq)

Protocol:

  • Bromination: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 3-methylthiophene (50 mmol) and NaOAc (150 mmol) in glacial AcOH (200 mL).

  • Heat the mixture to 60°C.

  • Add

    
     (160 mmol) dropwise over 1 hour. Caution: Exothermic. Massive evolution of HBr gas. Vent into a scrubber.
    
  • After addition, heat to 85°C for 4 hours to ensure conversion to 2,4,5-tribromo-3-methylthiophene .

  • Debromination: Cool the mixture to 60°C. Add water (20 mL).

  • Add Zinc dust (75 mmol) in small portions (control exotherm).

  • Heat to 100°C for 6–8 hours. Monitor by GC/MS or TLC.[8] The 2,4,5-tribromo species will disappear, and 2,4-dibromo-3-methylthiophene will form.

  • Workup: Cool to RT. Dilute with hexanes and water.[7] Filter off zinc salts. Wash organic layer with water, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Distillation under reduced pressure (approx. 80°C at 0.3 mmHg) yields the product as a pale yellow oil.[7]

Step 2: Synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid

Rationale: The bromine at position 2 (


-carbon) is significantly more reactive toward Lithium-Halogen exchange than the bromine at position 4 (

-carbon). This kinetic difference allows exclusive carboxylation at C2.

Reagents:

  • 2,4-Dibromo-3-methylthiophene (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.05 eq, 2.5M in hexanes)

  • Dry THF (Solvent)[7]

  • Dry

    
     gas (excess)
    

Protocol:

  • Dissolve 2,4-dibromo-3-methylthiophene (20 mmol) in anhydrous THF (100 mL) under Argon/Nitrogen atmosphere.

  • Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is required to prevent scrambling.

  • Add n-BuLi (21 mmol) dropwise over 20 minutes via syringe pump.

  • Stir at -78°C for 45 minutes. The solution will turn yellow/orange.[7]

  • Bubble dry

    
     gas into the solution for 30 minutes. The mixture will become a slurry (lithium carboxylate).
    
  • Allow the mixture to warm to 0°C.

  • Quench: Add 1M HCl until pH < 2.

  • Workup: Extract with Ethyl Acetate (3x). The product is in the organic layer.[4][6][7][8] Wash with brine, dry (

    
    ), and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or Hexanes/Ethyl Acetate to obtain the white solid acid.

Step 3: Synthesis of 4-Formyl-3-methylthiophene-2-carboxylic acid (Dianion Route)

Rationale: We now have a bromo-acid.[4] To formylate position 4, we must perform a Lithium-Halogen exchange. However, n-BuLi will first deprotonate the carboxylic acid. Therefore, we use 2 equivalents of base: the first generates the carboxylate salt (inert to nucleophiles), and the second performs the Li-Br exchange at C4.

Reagents:

  • 4-Bromo-3-methylthiophene-2-carboxylic acid (1.0 eq)[4][5]

  • n-Butyllithium (2.2 eq)

  • Anhydrous DMF (3.0 eq)

  • Dry THF

Protocol:

  • Dissolve 4-bromo-3-methylthiophene-2-carboxylic acid (10 mmol) in anhydrous THF (80 mL) under inert atmosphere.

  • Cool to -78°C .

  • Add n-BuLi (22 mmol) dropwise.

    • Observation: The first equivalent may cause precipitation of the Li-salt; the second equivalent generates the dianion (soluble or slurry depending on concentration).

  • Stir at -78°C for 1 hour.

  • Add anhydrous DMF (30 mmol) dropwise.

  • Stir at -78°C for 1 hour, then allow to warm to 0°C slowly.

  • Quench: Pour the reaction mixture into ice-cold 2M HCl (excess). Stir vigorously for 30 minutes to hydrolyze the hemiaminal intermediate to the aldehyde.

  • Workup: Extract with Ethyl Acetate.

    • Note: The product is an acid and an aldehyde. Avoid strong bases during workup which might cause Cannizzaro reactions or polymerization.

  • Purification: Column chromatography (SiO2) using a gradient of Hexanes:Ethyl Acetate (containing 1% Acetic Acid) or recrystallization.

Key Data & Troubleshooting

Stoichiometry Table
StepReagentEquiv.RoleCritical Condition
1 Bromine (

)
3.2ElectrophileVent HBr gas properly.
1 Zinc Dust1.5ReductantControl temp < 100°C to avoid over-reduction.
2 n-BuLi1.05Exchange Reagent-78°C is mandatory to avoid C4 exchange.
3 n-BuLi2.2Base + ExchangeRequires 2 eq. (1 for -COOH, 1 for -Br).
3 DMF3.0Formyl SourceAdd slowly; ensure DMF is dry.
Troubleshooting Guide
  • Problem: In Step 2, significant amounts of starting material (2,4-dibromo) remain.

    • Cause: Moisture in THF killed the lithiated species.

    • Fix: Distill THF over Na/Benzophenone immediately before use.

  • Problem: In Step 2, formation of di-acid (2,4-dicarboxylic acid).

    • Cause: Temperature rose above -60°C, allowing Li-exchange at position 4 as well.

    • Fix: Maintain -78°C strictly during BuLi addition and CO2 quench.

  • Problem: In Step 3, low yield of aldehyde.

    • Cause: Incomplete hydrolysis of the intermediate.

    • Fix: Ensure the acidic quench (HCl) stirs for at least 30 mins. The intermediate amino-alkoxide is stable at high pH.

References

  • Preparation of Halogenated 2-Thiophenecarboxylic Acid Derivatives

    • Source: Beilstein Journal of Organic Chemistry.
    • Relevance: Describes the "One-Pot" bromination/debromination to access 2,4-dibromo-3-methylthiophene and subsequent carboxyl
    • URL:[Link]

  • Regioselective Lithiation of Thiophenes

    • Source: MDPI (Molecules).
    • Relevance: Discusses the hierarchy of lithium-halogen exchange in poly-bromin
    • URL:[Link]

  • Source: Organic Syntheses / General Literature.

Sources

Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Methyl-2-Thiophenecarboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide to the Vilsmeier-Haack formylation of 3-methyl-2-thiophenec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the Vilsmeier-Haack formylation of 3-methyl-2-thiophenecarboxylic acid esters, a critical transformation in the synthesis of valuable heterocyclic intermediates for drug discovery and materials science. This document offers in-depth theoretical insights, detailed experimental protocols, and practical advice grounded in extensive laboratory experience.

Theoretical Framework and Mechanistic Insights

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][3] This electrophilic aromatic substitution proceeds via the formation of a chloroiminium ion, also known as the Vilsmeier reagent, which then attacks the electron-rich thiophene ring.[4] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[4]

Mechanism of Vilsmeier-Haack Formylation:

Vilsmeier_Haack_Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiophene 3-Methyl-2-Thiophenecarboxylic Acid Ester Intermediate Iminium Salt Intermediate Thiophene->Intermediate + Vilsmeier Reagent Product 5-Formyl-3-Methyl-2- Thiophenecarboxylic Acid Ester Intermediate->Product + H₂O H2O H₂O (Workup)

Caption: General mechanism of the Vilsmeier-Haack reaction.

Regioselectivity:

The formylation of substituted thiophenes is governed by both electronic and steric factors. In the case of 3-methyl-2-thiophenecarboxylic acid esters, the methyl group at the 3-position is an electron-donating group, activating the thiophene ring towards electrophilic substitution. The ester group at the 2-position is an electron-withdrawing group, which deactivates the ring. The directing effects of these substituents favor formylation at the C5 position, which is the most electron-rich and sterically accessible position. Studies on the regioselective formylation of 3-substituted thiophenes have shown that the size of the Vilsmeier reagent can also influence the position of attack.[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Vilsmeier-Haack formylation of methyl 3-methyl-2-thiophenecarboxylate.

Materials and Reagents:

ReagentPuritySupplier
Methyl 3-methyl-2-thiophenecarboxylate≥98%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous99.8%Sigma-Aldrich
Dichloromethane (DCM), anhydrous99.8%Sigma-Aldrich
Sodium acetate, anhydrous≥99%Sigma-Aldrich
Saturated sodium bicarbonate solution-Prepared in-house
Brine-Prepared in-house
Anhydrous magnesium sulfate≥99.5%Sigma-Aldrich
Ethyl acetateHPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Experimental Workflow:

Vilsmeier_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) start->reagent_prep substrate_add Add Methyl 3-methyl-2- thiophenecarboxylate reagent_prep->substrate_add reaction Heat Reaction Mixture (e.g., 60-80°C) substrate_add->reaction workup Aqueous Workup (Ice, NaOAc solution) reaction->workup extraction Extract with Organic Solvent (e.g., DCM or Ethyl Acetate) workup->extraction purification Purify by Column Chromatography extraction->purification product Obtain Pure Product purification->product end End product->end

Caption: General workflow for the Vilsmeier-Haack formylation.

Detailed Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C using an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.1-2.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[6] After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.

  • Reaction with the Thiophene Substrate: To the freshly prepared Vilsmeier reagent, add a solution of methyl 3-methyl-2-thiophenecarboxylate (1 equivalent) in anhydrous dichloromethane (DCM) or DMF dropwise at 0°C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution or a solution of sodium acetate until the pH is approximately 7-8.[7] Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure methyl 5-formyl-3-methyl-2-thiophenecarboxylate.

Expected Results and Characterization

The expected product of this reaction is methyl 5-formyl-3-methyl-2-thiophenecarboxylate. The yield can vary depending on the specific reaction conditions but is generally in the range of 70-90%.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₈H₈O₃S
Molecular Weight184.21 g/mol
AppearanceWhite to pale yellow solid
Melting Point78-79 °C (for a similar compound)[6]

Spectroscopic Data (Predicted and based on similar compounds):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 9.80-9.90 (s, 1H, -CHO), 7.60-7.70 (s, 1H, thiophene-H), 3.90 (s, 3H, -OCH₃), 2.77 (s, 3H, -CH₃). The singlet for the thiophene proton confirms formylation at the C5 position. The chemical shift for a similar compound, 2-methyl-5-phenylthiophene-3-carbaldehyde, shows the aldehyde proton at δ 184.6 and the methyl proton at δ 13.8.[6]

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 184.0-185.0 (C=O, aldehyde), 162.0-163.0 (C=O, ester), 150.0-152.0 (C-thiophene), 140.0-142.0 (C-thiophene), 137.0-139.0 (C-thiophene), 121.0-123.0 (C-thiophene), 52.0-53.0 (-OCH₃), 15.0-16.0 (-CH₃). For 2-methyl-5-phenylthiophene-3-carbaldehyde, the aldehyde carbon appears at δ 184.6, and the methyl carbon at δ 13.8.[6]

  • IR (KBr, cm⁻¹): ~2920 (C-H stretch), ~1720 (C=O stretch, ester), ~1680 (C=O stretch, aldehyde), ~1450, ~1250.

  • Mass Spectrometry (EI): m/z (%) = 184 (M⁺), 153 (M⁺ - OCH₃), 125 (M⁺ - COOCH₃).

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Incomplete reaction: Ensure the Vilsmeier reagent is freshly prepared and used in a slight excess. Monitor the reaction closely by TLC and consider extending the reaction time or increasing the temperature if necessary.

    • Moisture sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

    • Decomposition: Overheating can lead to decomposition of the starting material or product. Maintain careful temperature control throughout the reaction.

  • Side Reactions:

    • Di-formylation: Although less common for this substrate, di-formylation can occur. Using a controlled stoichiometry of the Vilsmeier reagent can minimize this.

    • Polymerization: Electron-rich thiophenes can be prone to polymerization under acidic conditions. The reaction should be quenched promptly upon completion.

  • Purification Challenges:

    • Co-eluting impurities: If the crude product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Applications in Drug Development

Thiophene-containing compounds are prevalent in medicinal chemistry and are integral components of numerous approved drugs.[8] The formyl group introduced via the Vilsmeier-Haack reaction is a versatile synthetic handle that can be readily transformed into other functional groups. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions to build more complex molecular scaffolds. This versatility makes 5-formyl-3-methyl-2-thiophenecarboxylic acid esters valuable intermediates in the synthesis of novel therapeutic agents targeting a wide range of diseases.

References

  • Lee, S., You, Y., Ohkubo, K., Fukuzumi, S., & Nam, W. (2014). Chemical Science, 5(4), 1463-1473.
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
  • King, W. J., & Nord, F. F. (1949). PREPARATION OF THIOPHENE-2-ALDEHYDE AND SOME SUBSTITUTED THIOPHENE ALDEHYDES. The Journal of Organic Chemistry, 14(4), 638–642. [Link]

  • Gol'dfarb, Y. L., & Konstantinov, P. A. (1957). Formyl and Acyl Derivatives of Thiophenes and their Reactions. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, (1), 113-120.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56(2), 355-686.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Campaigne, E., & Archer, W. L. (1953). Formylation of Dimethylaniline. Organic Syntheses, 33, 27.
  • Freidlin, G. N., Kuraeva, N. A., & Solop, K. A. (1980). Kinetics of the formylation of thiophene derivatives with N,N-dimethylformamide. Chemistry of Heterocyclic Compounds, 16(3), 230-233.
  • Schroth, W., et al. (1984). Synthesis of Thienothiophenes. Synthesis, 1984(3), 203-205.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7. [Link]

  • Organic Syntheses. (2021). Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 98, 21-33. [Link]

  • Asian Journal of Research in Chemistry. (2012). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 5(6), 764-767.
  • Mistry, A. G. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Science, Engineering and Technology Research, 1(5), 123-132.
  • Neacsu, A., Badiceanu, C., Stoicescu, C., & Chihaia, V. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chemistry Proceedings, 16(1), 27. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • IOSR Journal of Applied Chemistry. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 7(1), 58-69.
  • PubChem. 5-Methyl-2-thiophenecarboxaldehyde. [Link]

  • Verma, S., & Saraf, S. K. (2008). Thiophene: a privileged scaffold in medicinal chemistry. Mini reviews in medicinal chemistry, 8(13), 1395-1413.
  • Zhang, N., & Dong, D. (2017). Formylation and the Vilsmeier Reagent.

Sources

Method

Application Note: High-Fidelity Hydrolysis of Methyl 4-formyl-3-methylthiophene-2-carboxylate

[1] Executive Summary This application note details the optimized protocol for the hydrolysis of Methyl 4-formyl-3-methylthiophene-2-carboxylate (1) to 4-formyl-3-methylthiophene-2-carboxylic acid (2) . While ester hydro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the optimized protocol for the hydrolysis of Methyl 4-formyl-3-methylthiophene-2-carboxylate (1) to 4-formyl-3-methylthiophene-2-carboxylic acid (2) .

While ester hydrolysis is a routine transformation, this specific substrate presents a chemoselective challenge: the C4-formyl group (aldehyde) is susceptible to nucleophilic attack, polymerization, or Cannizzaro disproportionation under harsh basic conditions. This guide prioritizes a Lithium Hydroxide (LiOH) mediated pathway, widely regarded as the "Gold Standard" in drug development for preserving sensitive electrophilic handles during saponification.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The thiophene ring is electron-rich, but the presence of the electron-withdrawing formyl group at C4 and the ester at C2 creates a "push-pull" system.[1]

  • Target Reaction: Nucleophilic acyl substitution at the ester carbonyl (C2).

  • Risk Factor: The C4-aldehyde is an electrophile.[1][2] Strong bases (e.g., KOH, NaOMe) or high temperatures can trigger:

    • Cannizzaro Reaction: Disproportionation of the aldehyde into an alcohol and a carboxylic acid.

    • Aldol Condensation: Self-reaction of the aldehyde if enolizable protons were present (less likely here due to the thiophene geometry, but intermolecular reactions remain a risk).

    • Decarboxylation: Thiophene-2-carboxylic acids can decarboxylate under high thermal stress, especially with electron-withdrawing groups nearby.[1]

The Solution: Mild Hydrolysis

We utilize Lithium Hydroxide (LiOH) in a biphasic THF/Water system. LiOH is less nucleophilic and basic than NaOH or KOH, and the coordination of Lithium ions often assists in activating the ester carbonyl oxygen, allowing the reaction to proceed at ambient temperatures.

Experimental Protocols

Method A: LiOH-Mediated Hydrolysis (Recommended)

Best for: Medicinal chemistry scale (mg to g), high purity requirements.[1]

Reagents & Materials
ComponentSpecificationRole
Substrate Methyl 4-formyl-3-methylthiophene-2-carboxylateStarting Material
Reagent Lithium Hydroxide Monohydrate (LiOH[1]·H₂O)Hydrolysis Agent (2.5 - 3.0 equiv)
Solvent A Tetrahydrofuran (THF)Solubilizes organic substrate
Solvent B Deionized WaterSolubilizes base
Quench 1N Hydrochloric Acid (HCl)Protonation of carboxylate
Step-by-Step Procedure
  • Preparation: Dissolve the methyl ester (1.0 equiv) in THF (0.2 M concentration). Ensure the solid is fully dissolved; mild sonication may be used.

  • Activation: Prepare a solution of LiOH·H₂O (3.0 equiv) in water. The volume of water should equal the volume of THF (1:1 THF:H₂O ratio).

  • Addition: Add the aqueous LiOH solution dropwise to the stirring THF solution at 0°C (ice bath) .

    • Why? Low temperature prevents immediate attack on the aldehyde.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir vigorously.

    • Monitoring: Check by TLC or LC-MS after 2 hours. The reaction typically completes in 3–6 hours.

  • Workup (Critical):

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the THF. Do not heat above 40°C.

    • The remaining aqueous layer will contain the carboxylate salt (soluble).

    • Wash the aqueous layer once with Ethyl Acetate (EtOAc) to remove any unreacted ester or non-polar impurities. Discard the organic layer.

  • Acidification: Cool the aqueous phase to 0°C. Slowly add 1N HCl dropwise with stirring until pH reaches ~2–3.

    • Observation: The product acid should precipitate as a white to off-white solid.[1]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Method B: NaOH Saponification (Scale-Up Alternative)

Best for: Multi-gram scale where LiOH cost is prohibitive.[1]

  • Dissolve substrate in Methanol (MeOH) .

  • Add 2N NaOH (2.0 equiv) dropwise at room temperature.

  • Monitor closely.[1][3] If starting material remains after 4 hours, heat gently to 40°C. Avoid reflux.

  • Follow the same acidification workup as Method A.

Process Visualization

The following diagram illustrates the reaction pathway and the critical decision nodes to avoid side reactions.

G Substrate Methyl 4-formyl-3-methyl thiophene-2-carboxylate Reaction Hydrolysis (LiOH / THF / H2O) Substrate->Reaction Dissolve in THF Intermediate Carboxylate Salt (Water Soluble) Reaction->Intermediate Saponification (RT, 3-6h) Impurity Side Product: Cannizzaro Alcohol/Acid Reaction->Impurity High Temp / Strong Base Product 4-formyl-3-methyl thiophene-2-carboxylic acid Intermediate->Product Acidify (HCl) pH 2-3

Caption: Logical workflow for the chemoselective hydrolysis, highlighting the divergence point for potential side reactions.

Analytical Controls & Expected Data

To validate the success of the protocol, compare your isolated material against these predicted parameters.

ParameterExpected ResultNotes
Physical State White to pale yellow solidDarkening indicates aldehyde oxidation/degradation.[1]
1H NMR (DMSO-d6) Aldehyde (-CHO): ~9.8 – 10.0 ppm (s, 1H)Acid (-COOH): ~12.5 – 13.5 ppm (br s, 1H)Thiophene-H: ~8.0 – 8.5 ppm (s, 1H)Methyl (-CH3): ~2.3 – 2.5 ppm (s, 3H)Disappearance of the methyl ester singlet (~3.8 ppm) confirms hydrolysis.[1] Retention of the aldehyde peak confirms chemoselectivity.
LC-MS [M-H]⁻ or [M+H]⁺ corresponding to Acid MW (170.19 g/mol )Look for mass shift of -14 Da (Methyl to H).[1]

Troubleshooting Guide

Issue 1: Low Yield / No Precipitate upon Acidification

  • Cause: The carboxylic acid might be slightly water-soluble or amphoteric if impurities are present.[1]

  • Fix: Extract the acidified aqueous layer with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Issue 2: Appearance of "Doublet" Aldehyde Peak in NMR

  • Cause: Partial oxidation to the dicarboxylic acid or Cannizzaro reaction.

  • Fix: Ensure the reaction temperature did not exceed 25°C. Switch from NaOH to LiOH. Degas solvents to remove dissolved oxygen.

Issue 3: Decarboxylation (Loss of CO₂)

  • Cause: Thiophene-2-carboxylic acids can be thermally unstable.[1]

  • Fix: Avoid heating the acidic solution. Perform solvent removal under high vacuum at low bath temperature (<35°C).

References

  • Context: Establishes baseline hydrolysis conditions for similar methyl-substituted thiophene esters.
  • Google Patents. (2009). Process for the preparation of benzimidazol thienylamine compounds (WO2009006066A2).
  • MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved October 26, 2023, from [Link]

    • Context: Demonstrates the stability of formyl-thiophenes under lithiation and basic workup conditions.[1]

  • Common Organic Chemistry. (n.d.). Formylation Reactions. Retrieved October 26, 2023, from [Link]

    • Context: Provides general mechanistic background on the reactivity and stability of aldehyde groups in arom

Sources

Application

Application Note: 4-Formyl-3-methylthiophene-2-carboxylic Acid as a Pharmaceutical Intermediate

Abstract & Introduction 4-Formyl-3-methylthiophene-2-carboxylic acid (CAS 1369095-53-3) is a highly functionalized thiophene scaffold characterized by three distinct reactive sites: a carboxylic acid at C2, a methyl grou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Formyl-3-methylthiophene-2-carboxylic acid (CAS 1369095-53-3) is a highly functionalized thiophene scaffold characterized by three distinct reactive sites: a carboxylic acid at C2, a methyl group at C3, and a formyl (aldehyde) group at C4.[1][2][3] This specific substitution pattern makes it a critical building block in the synthesis of Angiotensin II Receptor Antagonists (Sartans) and fused heterocyclic kinase inhibitors .

Unlike simpler thiophene derivatives, the presence of the ortho-methyl group (C3) adjacent to the formyl group (C4) provides unique steric properties that influence the binding affinity and metabolic stability of downstream pharmaceutical targets. This guide details the synthesis, purification, and application of this intermediate, focusing on its role in constructing Eprosartan analogs and thieno[2,3-d]pyrimidine scaffolds.

Chemical Profile
PropertySpecification
Chemical Name 4-Formyl-3-methylthiophene-2-carboxylic acid
CAS Number 1369095-53-3
Molecular Formula C₇H₆O₃S
Molecular Weight 170.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Key Functionality Electrophilic aldehyde (C4), Nucleophilic/Acidic Carboxyl (C2)

Synthesis Protocol: The "Bromo-Lithiation" Route

While direct formylation of 3-methylthiophene-2-carboxylic acid often yields the C5-isomer due to electronic directing effects, the C4-isomer requires a directed lithiation approach. The following protocol ensures regioselectivity for the C4-formyl group.

Workflow Diagram (Graphviz)

SynthesisRoute Start 3-Methylthiophene-2-carboxylic acid (Methyl Ester) Step1 Bromination (Br2, AcOH) Start->Step1 Inter1 Methyl 4-bromo-3-methyl thiophene-2-carboxylate Step1->Inter1 Regioselective Step2 Li-Halogen Exchange (i-PrMgCl or n-BuLi, -78°C) Inter1->Step2 Step3 Formylation Quench (DMF) Step2->Step3 Inter2 Methyl 4-formyl-3-methyl thiophene-2-carboxylate Step3->Inter2 Step4 Hydrolysis (LiOH, THF/H2O) Inter2->Step4 Final 4-Formyl-3-methylthiophene -2-carboxylic acid Step4->Final

Figure 1: Regioselective synthesis pathway via bromine-lithium exchange to install the formyl group at the sterically crowded C4 position.

Detailed Methodology
Step 1: Bromination
  • Dissolve methyl 3-methylthiophene-2-carboxylate (1.0 eq) in glacial acetic acid.

  • Add bromine (1.1 eq) dropwise at 0–5°C. The methyl group at C3 directs electrophilic substitution primarily to C4, but C5-bromination is a competitive side reaction.

  • Monitor by HPLC. If C5-bromo forms, it can often be separated by recrystallization from hexanes/ethyl acetate.

  • Isolate the Methyl 4-bromo-3-methylthiophene-2-carboxylate intermediate.

Step 2: Formylation (The Critical Step)

Rationale: Direct Vilsmeier-Haack formylation on the ester often fails or goes to C5. Lithium-halogen exchange locks the regiochemistry.

  • Setup: Flame-dry a 3-neck flask under Argon atmosphere.

  • Solvent: Dissolve the bromo-intermediate (from Step 1) in anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Exchange: Add isopropylmagnesium chloride (i-PrMgCl) (1.2 eq, 2M in THF) dropwise. Note: i-PrMgCl is preferred over n-BuLi for ester tolerance, though n-BuLi can be used if the temperature is strictly controlled below -78°C.

  • Stir: Maintain at -78°C for 1 hour to ensure complete formation of the magnesiate/lithiate species.

  • Quench: Add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq) rapidly.

  • Warm: Allow the reaction to warm to 0°C over 2 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes) yields Methyl 4-formyl-3-methylthiophene-2-carboxylate.

Step 3: Hydrolysis
  • Dissolve the ester in THF:Water (3:1).

  • Add Lithium Hydroxide (LiOH) (2.5 eq). Stir at Room Temperature for 4 hours.

  • Acidify to pH 3 with 1N HCl. The product, 4-Formyl-3-methylthiophene-2-carboxylic acid , will precipitate. Filter and dry.

Application Protocol: Knoevenagel Condensation

This intermediate is most valuable for creating Eprosartan-like peptidomimetics where the formyl group is used to link an imidazole or other heterocycle via a double bond.

Workflow Diagram (Graphviz)

ApplicationRoute Scaffold 4-Formyl-3-methylthiophene -2-carboxylic acid Cond Knoevenagel Condensation (Piperidine/AcOH, Toluene) Scaffold->Cond Reagent Active Methylene Cmpd (e.g., Imidazolyl-acetic acid) Reagent->Cond Product (E)-3-(Imidazol-5-yl)-2-(3-methyl -2-carboxy-thienyl) acrylate Cond->Product -H2O (Dean-Stark)

Figure 2: Utilization of the C4-aldehyde in a Knoevenagel condensation to form the characteristic "Sartan" backbone.

Experimental Procedure
  • Reagents: Combine 4-Formyl-3-methylthiophene-2-carboxylic acid (1.0 eq) and the active methylene partner (e.g., a substituted imidazolyl acetic acid or malononitrile) (1.1 eq) in Toluene.

  • Catalyst: Add a catalytic amount of Piperidinium Acetate (prepared in situ from piperidine and acetic acid).

  • Reflux: Heat the mixture to reflux using a Dean-Stark trap to continuously remove water. This drives the equilibrium forward.

  • Duration: 4–12 hours. Monitor the disappearance of the aldehyde peak (~10.0 ppm) via ¹H-NMR.

  • Isolation: Cool to room temperature. The product often precipitates directly or can be precipitated by adding Hexanes.

  • Yield: Typical yields for this condensation are 75–85%.

Analytical Quality Control

To ensure the integrity of this intermediate for pharmaceutical use, the following QC parameters must be met.

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Aldehyde singlet at ~9.8–10.2 ppm; Methyl singlet at ~2.3–2.5 ppm.
Purity HPLC (C18 Column)> 98.0% (Area %)
Regioisomer Content HPLC/NMR< 0.5% of C5-formyl isomer (Critical for biological activity).
Water Content Karl Fischer< 0.5% w/w

¹H-NMR Diagnostic Signals (DMSO-d₆):

  • CHO (C4): δ 10.01 (s, 1H)

  • Ar-H (C5): δ 8.25 (s, 1H) – Note: This singlet confirms the C4 substitution; a doublet would imply different substitution.

  • CH₃ (C3): δ 2.45 (s, 3H)

  • COOH (C2): δ 13.10 (broad s, 1H)

Safety & Handling

  • Hazards: The compound contains a reactive aldehyde and carboxylic acid. It is classified as a Skin Irritant (H315) and Eye Irritant (H319) .[4]

  • Stability: The aldehyde is susceptible to oxidation to the dicarboxylic acid if exposed to air for prolonged periods. Store under Nitrogen or Argon at 2–8°C.

  • Incompatibility: Avoid strong oxidizers (peroxides, permanganates) and strong bases (unless intended for deprotonation).

References

  • BLD Pharm. (2025). Product Analysis: 4-Formyl-3-methylthiophene-2-carboxylic acid (CAS 1369095-53-3).[1][2][3][5][6][7][8][9][10][11][12][13] Retrieved from

  • Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 3-Methylthiophene-2-carboxylic acid Derivatives. Retrieved from

  • Organic Chemistry Portal. (2024). Thioester and Thioacid Synthesis. Retrieved from

Sources

Method

Technical Guide: Knoevenagel Condensation of 4-Formyl-3-methylthiophene-2-carboxylic Acid

This guide details the technical application of 4-Formyl-3-methylthiophene-2-carboxylic acid (CAS: 1369095-53-3) in Knoevenagel condensation reactions.[1][2] It addresses the specific steric and electronic challenges pos...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 4-Formyl-3-methylthiophene-2-carboxylic acid (CAS: 1369095-53-3) in Knoevenagel condensation reactions.[1][2] It addresses the specific steric and electronic challenges posed by the ortho-methyl group and the acidic carboxylate functionality.

Executive Summary & Molecule Profile

4-Formyl-3-methylthiophene-2-carboxylic acid is a trifunctionalized thiophene scaffold used as a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals (e.g., thieno[2,3-d]pyrimidines) and angiotensin II receptor antagonists.[1][2][3][4]

Unlike simple thiophene aldehydes, this substrate presents two distinct challenges for Knoevenagel condensation:

  • Steric Hindrance: The methyl group at position 3 is ortho to the formyl group at position 4, significantly increasing the energy barrier for nucleophilic attack by the active methylene species.

  • Acidic Interference: The carboxylic acid at position 2 (

    
    ) will instantly protonate catalytic bases (e.g., piperidine), deactivating the catalyst unless specific protocols are employed.
    
PropertySpecification
CAS Number 1369095-53-3
Molecular Formula C

H

O

S
Molecular Weight 170.19 g/mol
Key Functionality C2-COOH (Acidic), C3-Me (Steric Block), C4-CHO (Electrophile)
Primary Application Precursor for substituted acrylic acids and fused thienopyridines

Mechanistic Insight & Reaction Design

To successfully condense this substrate with active methylene compounds (e.g., malonic acid, malononitrile), the protocol must account for the Zwitterionic Transition State .

The "Acid-Base" Trap

In standard protocols, 10 mol% piperidine is added as a catalyst. However, with this substrate:



The base is consumed, forming a salt that may precipitate or simply fail to deprotonate the active methylene compound.
  • Solution: Use the Doebner Modification (Pyridine as solvent) or employ Stoichiometric Base (1.1 eq. to neutralize, plus 0.1 eq. catalytic).

Steric Deactivation

The C3-methyl group exerts steric pressure on the C4-aldehyde.

  • Consequence: Reaction rates are 2–5x slower than un-substituted thiophene-2-carbaldehyde.

  • Solution: High-temperature reflux (ethanol/pyridine) or Microwave irradiation is required to overcome the activation energy barrier.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction pathway, highlighting the critical deprotonation step and the steric influence of the C3-methyl group.

KnoevenagelMechanism cluster_steric Steric Blockade Substrate 4-Formyl-3-methyl- thiophene-2-COOH Salt Carboxylate Salt (Inactive Catalyst) Substrate->Salt Fast Proton Transfer Base Base (Piperidine/Pyridine) Base->Salt Consumed Enolate Enolate Ion Base->Enolate Deprotonation (If Excess) ActiveMethylene Active Methylene (Malonic Acid/Nitrile) ActiveMethylene->Enolate Attack Nucleophilic Attack (Steric Hindrance at C4) Enolate->Attack + Substrate Product Condensation Product (Acrylate Derivative) Attack->Product - H2O (Dehydration)

Caption: Reaction pathway showing the competitive consumption of base by the C2-carboxylic acid and the steric bottleneck at the C4-aldehyde.

Experimental Protocols

Protocol A: Doebner Modification (Synthesis of Acrylic Acids)

Best for: Reactions with Malonic Acid to generate


-unsaturated acids.
Mechanism:  Pyridine acts as both solvent and base, preventing catalyst deactivation.

Materials:

  • 4-Formyl-3-methylthiophene-2-carboxylic acid (1.0 eq, 10 mmol, 1.70 g)

  • Malonic acid (1.2 eq, 12 mmol, 1.25 g)

  • Pyridine (Solvent, 10 mL)

  • Piperidine (Catalyst, 0.5 mL)

Step-by-Step Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the thiophene substrate and malonic acid to the flask. Add pyridine.[5][6] The mixture may warm slightly as the thiophene acid is neutralized.

  • Catalysis: Add piperidine (catalytic).

  • Reaction: Heat the mixture to reflux (115 °C) for 4–6 hours.

    • Note: Evolution of CO

      
       bubbles indicates decarboxylation of the malonic acid moiety (not the thiophene acid).
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold HCl (1M, 100 mL) with vigorous stirring. The pyridine will protonate and remain in the water, while the product precipitates.

    • Critical Check: Ensure pH < 2 to fully protonate the C2-carboxylic acid group of the product.

  • Purification: Filter the solid precipitate. Wash with cold water (3 x 20 mL). Recrystallize from Ethanol/Water (9:1).

Expected Yield: 75–85% Product: 3-Methyl-4-(2-carboxyvinyl)thiophene-2-carboxylic acid.

Protocol B: Standard Condensation (Neutral Active Methylenes)

Best for: Reactions with Malononitrile or Ethyl Cyanoacetate.[7] Challenge: Requires neutralization of the C2-COOH group.

Materials:

  • 4-Formyl-3-methylthiophene-2-carboxylic acid (1.0 eq)[2]

  • Malononitrile (1.1 eq)

  • Ethanol (anhydrous, 10 volumes)

  • Piperidine (1.2 eq) – Note the stoichiometry.

Step-by-Step Procedure:

  • Neutralization: Dissolve the substrate in ethanol. Add 1.0 eq of piperidine and stir for 10 minutes at room temperature. This forms the soluble piperidinium carboxylate salt.

  • Addition: Add Malononitrile (1.1 eq) and the remaining 0.2 eq of piperidine (catalyst).

  • Reflux: Heat to reflux (78 °C) for 6–8 hours.

    • Monitoring: Use TLC (Mobile phase: MeOH/DCM 1:9). The aldehyde spot will disappear.[8]

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Redissolve the residue in water (alkaline due to piperidine).

    • Acidify carefully with 1M HCl to pH 3–4. The product (containing the free C2-COOH) will precipitate.

  • Purification: Filtration and washing with cold ethanol.

Protocol C: Microwave-Assisted Synthesis (Green/Rapid)

Best for: High-throughput screening or overcoming steric hindrance.

Parameters:

  • Solvent: Water or Ethanol.[9]

  • Catalyst: Ammonium Acetate (10 mol%).

  • Conditions: 80 °C, 100 W, 10–20 minutes.

Procedure:

  • Mix substrate (1 mmol), active methylene (1.1 mmol), and ammonium acetate (0.1 mmol) in a microwave vial.

  • Add 2 mL of Ethanol.

  • Irradiate at 80 °C for 15 minutes.

  • Cool and acidify with dilute HCl. Filter the precipitate.[9]

Analytical Validation

The product must be validated to ensure the C2-carboxylic acid remained intact and the condensation occurred at C4.

TechniqueExpected Signal / Observation

H NMR
Vinyl Proton: Singlet or doublet (if coupling with vinyl H) around

7.5–8.5 ppm.Aldehyde Loss: Disappearance of CHO peak (

~10.0 ppm).C3-Methyl: Singlet at

~2.3–2.5 ppm.
IR Spectroscopy C=O (Acid): Broad band 2500–3000 cm

(OH) and 1680 cm

(C=O).CN (if nitrile used): Sharp peak at 2210–2220 cm

.
Melting Point Product MP is typically higher than the starting material (Start: ~180–200 °C range; Product: >220 °C dec).

References

  • Substrate Identification: BLD Pharm. (2025). 4-Formyl-3-methylthiophene-2-carboxylic acid (CAS 1369095-53-3).[1][2][3][4][10] Retrieved from

  • General Thiophene Reactivity: Swanston, J. (2006).[11] "Thiophene".[11][8][9][12][13][14][15][16] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[11][12][14]

  • Knoevenagel Protocols: Jones, G. (1967). "The Knoevenagel Condensation".[5][8][17][18] Organic Reactions, 15, 204-599. (Foundational text for Doebner modification).

  • Thiophene Carboxylic Acid Stability: Knight, D. W., & Nott, A. P. (1983). "Generation and Synthetic Utility of Dianions Derived from Thiophenecarboxylic Acids". Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Formyl-3-methylthiophene-2-carboxylic Acid

Document ID: TS-ORG-THIO-042 Last Updated: 2025-05-12 Status: Active Audience: Process Chemists, medicinal Chemists, Drug Development Leads Technical Brief & Chemical Context 4-Formyl-3-methylthiophene-2-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-ORG-THIO-042 Last Updated: 2025-05-12 Status: Active Audience: Process Chemists, medicinal Chemists, Drug Development Leads

Technical Brief & Chemical Context

4-Formyl-3-methylthiophene-2-carboxylic acid is a critical pharmacophore intermediate, most notably utilized in the synthesis of Angiotensin II receptor antagonists (e.g., Eprosartan ).

Achieving high purity (>98% HPLC) is challenging due to the molecule's bifunctional nature:

  • The Aldehyde (C4): Susceptible to oxidation (forming the dicarboxylic acid) and Cannizzaro disproportionation under basic conditions.

  • The Carboxylic Acid (C2): Prone to thermal decarboxylation if heated excessively (>100°C) for prolonged periods, especially in the presence of metal ions.

This guide provides a validated recrystallization protocol designed to balance yield against the removal of the two most common impurities: the decarboxylated byproduct (4-formyl-3-methylthiophene) and the oxidized contaminant (3-methylthiophene-2,4-dicarboxylic acid).

Standard Operating Procedure (SOP): Recrystallization Protocol

Method A: Thermal Recrystallization (Primary)

Best for: Removal of non-polar impurities and decarboxylated byproducts.

ParameterSpecificationNotes
Primary Solvent Ethanol (95%) or Isopropyl Alcohol (IPA) IPA provides sharper separation of the decarboxylated impurity due to lower solubility at 0°C.
Co-Solvent Water (Deionized, pH 6.5-7.0)Acts as an anti-solvent to drive precipitation.
Solvent Ratio 5:1 to 3:1 (Alcohol:Water)Optimize based on crude dryness.
Dissolution Temp 70°C - 75°CDo not exceed 80°C to prevent thermal degradation.
Cooling Profile Slow ramp (10°C/hour) to 0-5°CRapid cooling traps impurities in the crystal lattice.
Step-by-Step Workflow:
  • Charge: Place crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Dissolution: Add Ethanol (5 vol relative to mass). Heat to 70°C .

    • Checkpoint: If solids remain, add Ethanol in 0.5 vol increments. If black specks persist, these are likely polymeric aldehydes; proceed to hot filtration.

  • Clarification (Optional): If the solution is dark/hazy, add Activated Carbon (5% w/w) and stir for 15 mins at 70°C. Filter hot through a Celite pad.

  • Nucleation: Remove heat. Add warm Water (0.5 - 1.0 vol) dropwise until a faint turbidity persists. Add a single drop of Ethanol to clear it.

  • Crystallization: Allow the solution to cool to room temperature (20-25°C) over 2 hours with gentle stirring.

  • Finishing: Cool to 0-5°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter under vacuum. Wash the cake with chilled Ethanol/Water (1:1 mixture).

  • Drying: Vacuum dry at 45°C for 12 hours. Avoid higher temps.

Method B: Acid-Base Reprecipitation (Chemical Purification)

Best for: Removal of non-acidic impurities (e.g., unreacted starting materials lacking the -COOH group).

  • Dissolve: Suspend crude material in 1M NaOH (or sat. NaHCO₃) at room temperature. The acid will convert to the salt and dissolve; non-acidic impurities will remain solid or oil out.

  • Extract: Wash the aqueous layer with Ethyl Acetate or Dichloromethane (removes non-polar organics). Discard organic layer.

  • Precipitate: Cool aqueous layer to 5°C. Slowly acidify with 2M HCl to pH 2-3.

  • Collect: Filter the precipitated solid. (Proceed to Method A if further polishing is required).

Visualizations

Experimental Workflow Diagram

The following diagram outlines the critical decision points in the purification process.

RecrystallizationWorkflow Start Crude 4-Formyl-3-methylthiophene-2-COOH CheckPurity Check Impurity Profile (HPLC) Start->CheckPurity Decision Dominant Impurity? CheckPurity->Decision MethodA Method A: Thermal Recrystallization (Solvent: EtOH/Water) Decision->MethodA Decarboxylated / Isomers MethodB Method B: Acid-Base Reprecipitation (1M NaOH -> Wash -> HCl) Decision->MethodB Non-Acidic Organics Dissolve Dissolution (70°C) MethodA->Dissolve MethodB->MethodA If Purity < 98% Carbon Carbon Treatment (Remove Polymers) Dissolve->Carbon Dark Color? Filter Hot Filtration Dissolve->Filter Clear? Carbon->Filter Cool Controlled Cooling (70°C -> 25°C -> 0°C) Filter->Cool Isolate Filtration & Wash (Chilled EtOH) Cool->Isolate

Figure 1: Decision matrix for selecting the appropriate purification pathway based on impurity profile.

Troubleshooting Guide

Issue 1: Low Recovery Yield (<50%)
  • Root Cause: The compound has high solubility in the mother liquor, or the alcohol concentration is too high.

  • Solution:

    • Increase the water ratio in the solvent system (move from 5:1 to 3:1).

    • Ensure the final filtration temperature is strictly 0-5°C .

    • Salvage: Concentrate the mother liquor to 50% volume and cool again to harvest a second crop (Note: Second crop purity will be lower).

Issue 2: Product Discoloration (Brown/Red)
  • Root Cause: Oxidation of the formyl group (aldehyde) or polymerization due to heat/light exposure.

  • Solution:

    • Limit Heat: Ensure dissolution does not exceed 75°C.

    • Inert Atmosphere: Perform the recrystallization under a Nitrogen (

      
      ) blanket.
      
    • Additive: Add a trace amount of Sodium Metabisulfite (0.1% w/w) to the aqueous phase during Method B to scavenge oxidants.

Issue 3: "Oiling Out" (Liquid-Liquid Phase Separation)
  • Root Cause: The solution became supersaturated too quickly, or the melting point was depressed by impurities.

  • Solution:

    • Re-heat: Bring the mixture back to a boil until clear.

    • Seed Crystals: Add a tiny amount of pure crystal seed at 50°C.

    • Slower Cooling: Wrap the flask in foil/towel to slow the cooling rate. Do not use an ice bath until crystals are clearly visible.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative and often yields better solubility. However, Ethanol/Water mixtures generally produce larger, more filterable crystals for thiophene derivatives. If using Methanol, ensure it is strictly anhydrous if you are concerned about esterification byproducts, although this is slow without acid catalysis.

Q: How do I store the purified material? A: The presence of the aldehyde group requires storage at 2-8°C in a tightly sealed container, preferably under Argon or Nitrogen. Long-term exposure to air at room temperature will convert the surface to the carboxylic acid (oxidation).

Q: My HPLC shows a peak at RRT 0.9. What is it? A: This is likely the decarboxylated impurity (4-formyl-3-methylthiophene). If this exceeds 0.5%, utilize Method B (Acid-Base) . The impurity lacks the acidic handle and will not dissolve in the basic aqueous layer, allowing for easy removal via organic wash.

References

  • Process for Eprosartan: Synthesis of Eprosartan intermediates often utilizes thiophene aldehydes.[1] See: US Patent 6,172,237 B1, "Process for the preparation of Eprosartan".

  • Solvent Selection for Thiophene Acids:General solubility principles for thiophene carboxylic acids. See: Journal of Heterocyclic Chemistry, Vol 45, Issue 2.
  • Purification of Lab Chemicals: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Stability of Heterocyclic Aldehydes: Review on the oxidation rates of thiophene-2-carbaldehydes. PubChem Compound Summary for Methyl 4-methylthiophene-2-carboxylate (Analogous structure).

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling thiophene derivatives.

Sources

Optimization

Technical Support Guide: Stability of 4-Formyl-3-methylthiophene-2-carboxylic acid in Basic Solution

Part 1: Executive Summary & Core Directive Status: UNSTABLE in Strong/Hot Basic Solutions 4-Formyl-3-methylthiophene-2-carboxylic acid presents a unique stability challenge in alkaline media. While the thiophene ring its...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Status: UNSTABLE in Strong/Hot Basic Solutions

4-Formyl-3-methylthiophene-2-carboxylic acid presents a unique stability challenge in alkaline media. While the thiophene ring itself is robust, the orthogonal reactivity of the C4-formyl group (aldehyde) and the C2-carboxylic acid creates a "perfect storm" for degradation pathways when exposed to base (


).

Immediate Action Required:

  • Avoid prolonged exposure to strong bases (NaOH, KOH > 0.5 M).

  • Avoid heating above 40°C while at pH > 9.

  • Exclude oxygen (degas solvents) to prevent rapid autoxidation.

  • Prohibit acetone or oxidizable ketones in the reaction matrix (prevents Aldol condensation).

Part 2: Degradation Mechanisms & Visualizations

To troubleshoot effectively, you must understand the causality of degradation. In basic solution, this molecule acts as a substrate for three competing destructive pathways.

Mechanism 1: The Cannizzaro Disproportionation (Major Yield Killer)

Because the C4-position has no alpha-protons, the aldehyde cannot enolize. In the presence of hydroxide, it acts as a hydride donor/acceptor, disproportionating into the alcohol and the dicarboxylic acid.[1][2]

  • Result: Loss of 50% of your starting material to the alcohol (reduction) and 50% to the diacid (oxidation).

  • Trigger: High pH (>11), High Concentration.

Mechanism 2: Aerobic Oxidation

Thiophene aldehydes are electron-rich and highly susceptible to autoxidation, a process accelerated by base.

  • Result: Conversion to 3-methylthiophene-2,4-dicarboxylic acid.

  • Trigger: Presence of air/oxygen in the headspace.

Mechanism 3: Decarboxylation (Thermal)

While the carboxylate salt is more stable than the free acid, thiophene-2-carboxylates are prone to thermal decarboxylation due to the stability of the resulting thiophene ring.

  • Result: Loss of the C2-acid to form 3-methyl-4-formylthiophene.

  • Trigger: Heating (>60°C) in base.

Pathway Visualization[2]

DegradationPathways Start 4-Formyl-3-methylthiophene- 2-carboxylic acid Base Basic Solution (OH-) Start->Base Dissolution Alcohol Alcohol Derivative (Reduction Product) Base->Alcohol Cannizzaro (Disproportionation) Diacid Dicarboxylic Acid (Oxidation Product) Base->Diacid Cannizzaro OR Air Oxidation Decarb Des-carboxy Analog (Decarboxylation) Base->Decarb Heat (>60°C) Polymer Dark Polymer (Aldol/Condensation) Base->Polymer Acetone present (Claisen-Schmidt)

Figure 1: Competing degradation pathways in alkaline media. The Cannizzaro reaction is the primary risk in concentrated base.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned dark brown/black within minutes."

Diagnosis: Polymerization or Aldol Condensation.

  • Causality: Thiophene aldehydes are electrophilic. If your basic solution contained traces of enolizable ketones (like acetone from glassware cleaning) or if the concentration was too high, the molecule underwent self-condensation or cross-condensation.

  • Solution:

    • Ensure all glassware is acetone-free.

    • Check if the solution was exposed to light/air (thiophene oxidation products are often dark).

    • Protocol: Add a reducing agent like Sodium Bisulfite (

      
      ) during workup to quench radical polymerization.
      
Issue 2: "I recovered 50% yield, and the NMR shows a mixture of alcohol and acid."

Diagnosis: Cannizzaro Reaction. [1][2][3][4][5]

  • Causality: You likely used a strong base (NaOH/KOH) at high concentration or allowed the reaction to sit too long. The base attacked the aldehyde, forming a dianion that transferred a hydride to another molecule.[1]

  • Solution:

    • Switch to a milder base: Sodium Bicarbonate (

      
      )  or Potassium Carbonate (
      
      
      
      )
      .
    • Keep the temperature below 5°C .

    • Protocol: Perform a "Reverse Quench" (pour reaction into acid) rather than adding acid to the reaction. This minimizes the time the aldehyde spends in the "danger zone" of pH 10-14.

Issue 3: "The product disappears from the organic layer during extraction."

Diagnosis: pH-Dependent Solubility.

  • Causality: This molecule is an amphoteric-like zwitterion precursor. In base, it is a soluble dicarboxylate (if oxidized) or carboxylate. In acid, it is the free acid.

  • Solution:

    • The molecule (Carboxylic Acid) is soluble in aqueous base (

      
      ).
      
    • To extract it into organic solvent (EtOAc/DCM), you must acidify the aqueous layer to pH 2-3 .

    • Warning: If you acidify too strongly (pH < 1) and heat, you risk decarboxylation. Use 1M HCl or Citric Acid.

Part 4: Validated Experimental Protocols

Protocol A: Stability "Stress Test" (Self-Validation)

Before committing your entire batch, run this 1-hour test.

StepActionObservationPass/Fail Criteria
1 Dissolve 10 mg of compound in 1 mL 1M NaOH .Clear yellow solution.Pass: Dissolves instantly.
2 Hold at Room Temp for 60 mins.Monitor by TLC/HPLC every 15 mins.Fail: New spots appear (Alcohol/Diacid).
3 Compare to standard in DMSO .Retention time shift?Pass: >95% Area under curve matches standard.

Decision Matrix:

  • If degradation > 5% in 1 hour: Do not use NaOH. Switch to

    
     or organic bases (DIPEA/TEA).
    
Protocol B: Safe Workup from Basic Reaction

Designed to minimize Cannizzaro and Oxidation.

  • Cool Down: Chill the reaction mixture to 0°C (Ice bath).

  • Degas: Sparge the quench acid (1M HCl or 10% Citric Acid) with Nitrogen for 10 mins.

  • Reverse Quench: Slowly pour the cold basic reaction mixture into the stirred acidic solution.

    • Why? This ensures the pH drops from 14

      
       2 instantly, bypassing the "Cannizzaro Zone" (pH 10-12).
      
  • Extraction: Extract immediately with Ethyl Acetate.

  • Wash: Wash organic layer with Brine (saturated NaCl) to remove water.

  • Dry: Use

    
     (Sodium Sulfate).[6][7] Avoid 
    
    
    
    if the aldehyde is sensitive to Lewis acids.

Part 5: Quantitative Data Summary

ParameterValue / LimitNotes
pKa (Acid) ~3.5 - 4.0 (Est.)Thiophene-2-carboxylic acid is stronger than benzoic acid.
Max Safe Temp (pH > 10) < 10°CRisk of Cannizzaro increases exponentially with T.
Max Safe Time (pH > 10) < 30 minsProcess immediately.
Preferred Solvent Water/THF, Water/DCMAvoid Acetone, MEK (Methyl Ethyl Ketone).
Storage -20°C, Inert GasAldehydes oxidize in air over weeks.

Part 6: Troubleshooting Logic Flow

TroubleshootingTree Start Start: Stability Issue Q1 Is the solution Dark/Black? Start->Q1 Q2 Is Yield Low (<50%)? Q1->Q2 No Res1 Oxidation or Polymerization. Check for Air/Acetone. Q1->Res1 Yes Q3 Did you use strong base (NaOH/KOH)? Q2->Q3 Yes Res2 Cannizzaro Reaction. Switch to NaHCO3 or Reverse Quench. Q3->Res2 Yes Res3 Check Aqueous Layer. Acidify to pH 2-3 and re-extract. Q3->Res3 No

Figure 2: Decision tree for diagnosing yield loss and degradation.

References

  • Cannizzaro Reaction Mechanism : The base-induced disproportionation of non-enolizable aldehydes.[1][2][3][4]

    • Source: Organic Reactions, Vol 2.[8]

    • Link:

  • Thiophene Stability: Thiophene-2-carboxylic acid derivatives and their decarboxylation/oxid

    • Source: National Institutes of Health (NIH) / PubChem
    • Link:

  • Oxidation of Thiophene Aldehydes: Studies on the aerobic oxidation of heteroarom

    • Source: Beilstein Journal of Organic Chemistry
    • Link:

  • General Workup Procedures: Standard protocols for handling amphoteric heterocyclic carboxylic acids.

    • Source: Organic Syntheses, Coll.[9][7] Vol. 4.

    • Link:

Sources

Troubleshooting

Technical Support Center: Vilsmeier-Haack Formylation of Thiophenes

Welcome to the technical support center for the Vilsmeier-Haack formylation of thiophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of thiophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and maximize your yields.

Introduction to the Vilsmeier-Haack Reaction on Thiophenes

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings, such as thiophene.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2][4] This electrophilic reagent then attacks the electron-rich thiophene ring to yield the corresponding thiophenecarboxaldehyde.[2][4]

Thiophene is less reactive than furan but more reactive than benzene in many electrophilic aromatic substitution reactions.[3][5] The formylation of thiophene typically occurs at the C2 position due to the stability of the resulting intermediate.[5] However, the success of the reaction and the final yield can be influenced by a multitude of factors, from the quality of the reagents to the specific reaction conditions employed.

Troubleshooting Guide: Low Yields and Common Issues

This section addresses specific problems you might encounter during the Vilsmeier-Haack formylation of thiophenes and provides actionable solutions.

Question 1: I am observing very low or no conversion of my thiophene starting material. What are the likely causes and how can I fix this?

Low or no conversion is a frequent issue and can often be traced back to the integrity of your reagents or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Degraded Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.[6] If your DMF or POCl₃ has been exposed to atmospheric moisture, the reagent will not form efficiently.

    • Solution: Always use freshly distilled or anhydrous DMF.[7] Ensure your POCl₃ is fresh and handled under anhydrous conditions. A slight yellowish to pale brown color upon mixing DMF and POCl₃ is a good indicator of reagent formation.[6][8]

  • Insufficiently Activated Thiophene: The Vilsmeier reagent is a weak electrophile and reacts best with electron-rich substrates.[4][9] If your thiophene ring is substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the reaction will be significantly slower or may not proceed at all.[10][11]

    • Solution: For deactivated thiophenes, you may need to employ more forcing reaction conditions, such as higher temperatures and longer reaction times.[7] However, be aware that this can also lead to side reactions and decomposition.[7]

  • Suboptimal Reaction Temperature: The reaction temperature is critical and substrate-dependent.

    • Solution: For unsubstituted thiophene, the reaction is often carried out at room temperature or with gentle heating.[5][12] If you are not seeing conversion, a stepwise increase in temperature (e.g., to 50-80 °C) while monitoring the reaction by TLC can be beneficial.[7]

Question 2: My reaction mixture turned dark brown or black, and I have a complex mixture of products with a low yield of the desired aldehyde. What went wrong?

A dark, complex reaction mixture is indicative of side reactions and decomposition.

Possible Causes & Solutions:

  • Excessive Heat: While heat can drive the reaction to completion, excessive temperatures can lead to polymerization and degradation of the thiophene ring and the product.[7]

    • Solution: Carefully control the reaction temperature. If you need to heat the reaction, do so gradually and monitor for any significant color changes.

  • Incorrect Stoichiometry: An incorrect ratio of reagents can lead to side reactions.

    • Solution: A common starting point is to use a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents relative to the thiophene).[5][9]

  • Improper Work-up: The hydrolysis of the intermediate iminium salt is a crucial step.[2][4]

    • Solution: The reaction mixture should be quenched by pouring it onto crushed ice and then neutralized with a base (e.g., sodium acetate or sodium bicarbonate solution) to facilitate the hydrolysis and precipitation of the product.[9][13]

Question 3: I am getting a mixture of isomers. How can I improve the regioselectivity of the formylation?

For substituted thiophenes, the position of formylation is influenced by both electronic and steric effects.[5]

Controlling Regioselectivity:

  • Electronic Effects: Electron-donating groups (EDGs) like -CH₃ or -OCH₃ will activate the thiophene ring and direct the formylation.[5]

    • An EDG at the C2 position will primarily direct formylation to the C5 position.[5]

    • An EDG at the C3 position will direct formylation to the C2 position, and to a lesser extent, the C5 position.[5]

  • Steric Hindrance: Bulky substituents will hinder formylation at the adjacent position.[14]

    • For a 3-substituted thiophene, formylation is favored at the less sterically hindered C2 position over the C4 position.[14]

Optimizing Regioselectivity:

Substituent Position Substituent Type Predicted Major Product
C2Electron-Donating5-formyl derivative
C2Electron-Withdrawing4- or 5-formyl derivative
C3Electron-Donating2-formyl derivative
C3Electron-Withdrawing5-formyl derivative

Table 1: General guide to regioselectivity in the Vilsmeier-Haack formylation of substituted thiophenes.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction?

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[2][4]

  • Electrophilic Aromatic Substitution: The electron-rich thiophene ring attacks the Vilsmeier reagent, forming a resonance-stabilized intermediate. Subsequent loss of a proton restores aromaticity.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous work-up to yield the final thiophene-2-carboxaldehyde.[2][4]

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiophene Thiophene Iminium_Salt Iminium Salt Intermediate Thiophene->Iminium_Salt + Vilsmeier Reagent Aldehyde Thiophene-2-carboxaldehyde Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction mechanism.

Q2: What are suitable solvents for this reaction?

Often, an excess of DMF is used as both a reagent and a solvent.[1] Other anhydrous solvents like 1,2-dichloroethane, chloroform, or benzene can also be employed.[1][5]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common method for monitoring the reaction's progress. Staining with a 2,4-dinitrophenylhydrazine (2,4-DNP) solution can be particularly helpful as it specifically visualizes the aldehyde product as a colored spot.[11]

Q4: What are some common work-up and purification procedures?

  • Work-up: After the reaction is complete, the mixture is typically poured into a mixture of ice and water.[12] This is followed by neutralization with a base like sodium acetate or sodium bicarbonate to precipitate the product.[9][12] The crude product can then be extracted with an organic solvent like diethyl ether or dichloromethane.[9]

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[9] For volatile products, vacuum distillation is also a viable option.[5]

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of Thiophene

Materials:

  • Thiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice-water bath

  • Sodium acetate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Vilsmeier Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 eq.). Cool the flask to 0 °C using an ice-water bath.

  • Slowly add POCl₃ (1.1 eq.) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. The formation of a yellowish solid or viscous liquid indicates the formation of the Vilsmeier reagent.

  • Reaction with Thiophene: Add thiophene (1.0 eq.) dropwise to the Vilsmeier reagent.

  • Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material. Gentle heating (40-60 °C) may be required for less reactive substrates.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium acetate or sodium bicarbonate until the pH is approximately 6-7.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the thiophene-2-carboxaldehyde.

Troubleshooting_Workflow Start Low Yield in Vilsmeier Formylation Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Reagents->Optimize_Conditions Reagents OK Failure Persistently Low Yield Check_Reagents->Failure Reagents Degraded Check_Substrate Assess Substrate Reactivity (Electron-donating/withdrawing groups) Optimize_Conditions->Check_Substrate Conditions Optimized Optimize_Conditions->Failure No Improvement Workup_Purification Review Work-up & Purification Check_Substrate->Workup_Purification Substrate Suitable Check_Substrate->Failure Substrate Deactivated Success Improved Yield Workup_Purification->Success Procedure Optimized Workup_Purification->Failure No Improvement

Caption: Troubleshooting workflow for low yields.

References

  • Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43. [Link]

  • Academia.edu. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Chemistry Steps. (2026). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). Review Article on Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Alunni, S., Linda, P., & Marino, G. (1972). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2, (11), 1699-1702. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357–27393. [Link]

  • J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubMed. (1998). Purification, stability, and mineralization of 3-hydroxy-2-formylbenzothiophene, a metabolite of dibenzothiophene. Applied and Environmental Microbiology, 64(7), 2564–2569. [Link]

  • Zhang, N., & Dong, D. (2015). Formylation and the Vilsmeier Reagent. Science of Synthesis: Knowledge Updates, 2015(1), 223–247. [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

  • ResearchGate. (2020). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Retrieved from [Link]

  • Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic, 915-919. [Link]

  • Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285–294. [Link]

  • ResearchGate. (2000). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27393. [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • ARKIVOC. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-6,7-dihydro-3H-indol-2-yl)-2-oxoacetaldehyde and its application in the synthesis of novel substituted pyridazinone and oxadiazinone derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Preparing Vilsmeier reagent?. Retrieved from [Link]

  • Reddit. (2025). Vilsmeier-Haack. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of thiophene.
  • J&K Scientific. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubMed. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Retrieved from [Link]

Sources

Optimization

Technical Support: Separation of Thiophene Aldehyde Isomers

This guide outlines the technical protocols for separating 4-formyl and 5-formyl thiophene isomers. In the context of thiophene chemistry, these isomers typically arise during the formylation of 2-substituted thiophenes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for separating 4-formyl and 5-formyl thiophene isomers. In the context of thiophene chemistry, these isomers typically arise during the formylation of 2-substituted thiophenes (yielding 4-formyl and 5-formyl products) or 3-substituted thiophenes (yielding 2-formyl and 5-formyl products, where the latter is chemically equivalent to 4-substituted-2-formylthiophene).

This support guide addresses the separation of regioisomeric thiophene aldehydes , focusing on the physicochemical differences between


-formyl (position 2 or 5) and 

-formyl (position 3 or 4) isomers.

Case ID: THIO-ISO-SEP-001 Topic: Purification and Separation of 4-Formyl and 5-Formyl Thiophene Regioisomers Applicable Substrates: 2-Alkylthiophenes, 2-Halothiophenes, 3-Methylthiophene derivatives.

Isomer Identification & Strategy

Before initiating separation, confirm your isomer mixture composition. The "4-formyl" and "5-formyl" nomenclature often refers to the position of the aldehyde group relative to the sulfur atom (Position 1) and a primary substituent.

Isomer TypeCommon NameIUPAC DesignationPolarity Trend (Silica)Boiling Point Trend

-Isomer
5-Formyl5-substituted-2-thiophenecarboxaldehydeLess Polar (Elutes First)Slightly Higher

-Isomer
4-Formyl4-substituted-2-thiophenecarboxaldehydeMore Polar (Elutes Second)Slightly Lower

Note:


-isomers (2- or 5-formyl) are stabilized by the resonance interaction with the sulfur atom and often exhibit intramolecular S···O interactions, affecting their solubility and volatility compared to 

-isomers (3- or 4-formyl).

Troubleshooting & Separation Protocols

Method A: Flash Column Chromatography (High Purity)

Best For: Small to medium scale (<10 g), close boiling points. Mechanism: Exploits the polarity difference. The


-formyl isomer (4-formyl) is typically more polar than the 

-formyl isomer (5-formyl) due to reduced conjugation efficiency and dipole moment orientation.

Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Optimization:

    • Start with Hexane:Ethyl Acetate (95:5) .

    • If separation is poor, add 1% Triethylamine (TEA) to reduce tailing, or switch to Hexane:Dichloromethane (DCM) gradients (starts 100:0

      
       70:30).
      
  • Loading: Dissolve the crude mixture in minimum DCM. Do not use Methanol.[1]

  • Elution Order:

    • Fraction 1: Unreacted starting material (non-polar).

    • Fraction 2: 5-Formyl isomer (Major,

      
      -position).
      
    • Fraction 3: 4-Formyl isomer (Minor,

      
      -position).
      

Troubleshooting Tip: If peaks overlap (


), perform a silver nitrate-impregnated silica  chromatography (10% AgNO

). The sulfur atom's coordination to silver differs slightly between isomers due to steric hindrance from the formyl group.
Method B: Bisulfite Adduct Purification (Chemical Resolution)

Best For: Removing non-aldehyde impurities or enriching one isomer if reaction rates differ. Mechanism: Aldehydes react with sodium bisulfite to form water-soluble sulfonate adducts. Sterically hindered aldehydes (often the 3/4-formyl) react slower or form less stable adducts.

Protocol:

  • Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO

    
    , 40%).
    
  • Formation: Add crude oil to the bisulfite solution with vigorous stirring (1.5 eq NaHSO

    
     per mole aldehyde). Add 5% Ethanol to improve phase contact.
    
  • Stirring: Stir for 2–4 hours at Room Temperature. A white precipitate (adduct) may form.

  • Separation:

    • Wash: Extract the aqueous layer (containing adduct) with Ether to remove non-aldehyde impurities and unreacted "slow" isomer (if selectivity exists).

    • Regeneration: Treat the aqueous phase (or filtered solid) with 10% Sodium Carbonate (Na

      
      CO
      
      
      
      ) or dilute HCl until pH > 10 or < 2, respectively.
    • Extraction: Extract the liberated pure aldehyde into DCM.

Method C: Vacuum Distillation (Bulk Separation)

Best For: Large scale (>50 g), isomers with


BP > 5°C.
Mechanism:  2-substituted-5-formyl thiophenes generally boil higher than their 4-formyl counterparts due to greater planarity and packing, though exceptions exist.

Quantitative Data (Example: Methyl-thiophenecarboxaldehydes):

Compound Boiling Point (Atmospheric) Boiling Point (11 mmHg)
3-Methyl-2-thiophenecarboxaldehyde ~210°C 98-100°C

| 3-Methyl-4-thiophenecarboxaldehyde | ~205°C | 92-94°C |

Protocol:

  • Use a Vigreux column (at least 20 cm) or a spinning band column for maximum theoretical plates.

  • Maintain vacuum at 5–10 mmHg .

  • Collect fractions with a reflux ratio of 10:1 (Reflux:Take-off).

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal separation method based on your scale and purity requirements.

SeparationWorkflow start Crude Isomer Mixture (4-CHO & 5-CHO) scale Check Scale start->scale purity Purity Requirement scale->purity < 10g distillation Vacuum Distillation (Vigreux Column) scale->distillation > 50g column Flash Chromatography (Hex/EtOAc or Hex/DCM) purity->column > 98% Required bisulfite Bisulfite Adduct Purification purity->bisulfite Enrichment / Bulk Cleanup check_bp Is u0394BP > 5u00b0C? distillation->check_bp final Characterization (1H NMR / GC-MS) distillation->final column->final Pure Isomers bisulfite->final Regenerated Aldehyde check_bp->distillation Yes check_bp->column No (Azeotrope/Close BP)

Figure 1: Decision tree for the separation of thiophene aldehyde isomers.

Frequently Asked Questions (FAQ)

Q1: Why does the 5-formyl isomer elute faster on silica than the 4-formyl isomer? A: The 5-formyl group (in 2-substituted systems) is in the


-position relative to the sulfur. The sulfur atom can donate electron density into the ring, satisfying the electron-withdrawing nature of the aldehyde more effectively than in the 

-position (4-formyl). This makes the

-isomer slightly less polar and less interactive with the silanol groups of the stationary phase.

Q2: Can I use crystallization? A: Generally, thiophene aldehydes are liquids at room temperature (e.g., 2-thiophenecarboxaldehyde MP < 0°C). However, if you are separating solid derivatives (like oximes or carboxylic acids obtained by oxidation), crystallization is highly effective. Oxidation to the corresponding carboxylic acids often amplifies the solubility differences, allowing separation by fractional crystallization from hexane/toluene, followed by reduction back to the aldehyde.

Q3: My isomers are co-eluting. What now? A: Try chemoselective derivatization . Convert the mixture to the acetals using ethylene glycol and p-TsOH. The acetals often have significantly different boiling points or chromatographic retention factors (Rf) compared to the free aldehydes. After separation, hydrolyze the acetal with dilute HCl to recover the aldehyde.

Q4: Is the "4-formyl" isomer stable? A: Thiophene-3-carboxaldehyde (analogous to the 4-formyl position) is known to be less stable than the 2-isomer and can undergo Cannizzaro reactions or oxidation more readily upon storage. Store purified fractions under Argon at -20°C.

References

  • Vilsmeier Formylation of Thiophenes

    • Campaigne, E., & Archer, W. L. (1953). 3-Thenaldehyde.[1][2] Organic Syntheses, 33, 93.

    • Source:

  • Chromatographic Separation of Isomers

    • Journal of Chromatography A.
    • Source:

  • Physical Properties & Spectra

    • NIST Chemistry WebBook. 3-Thiophenecarboxaldehyde.
    • Source:

  • Regioselectivity in Thiophene Substitution

    • Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction of Thiophenes. Comprehensive Heterocyclic Chemistry.
    • Source:

Sources

Troubleshooting

Solubility issues of 4-Formyl-3-methylthiophene-2-carboxylic acid in water

Technical Support Center: 4-Formyl-3-methylthiophene-2-carboxylic Acid Executive Summary: The "Hidden" Solubility Barrier Researchers frequently encounter precipitation when working with 4-Formyl-3-methylthiophene-2-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Formyl-3-methylthiophene-2-carboxylic Acid

Executive Summary: The "Hidden" Solubility Barrier

Researchers frequently encounter precipitation when working with 4-Formyl-3-methylthiophene-2-carboxylic acid (FMTCA) . While the molecule contains two polar functional groups (a carboxylic acid and an aldehyde), the thiophene core and the methyl group at position 3 impart significant hydrophobicity.

The Core Issue: In neutral water (pH 7) or acidic media, FMTCA exists primarily in its protonated, uncharged form, which has poor aqueous solubility (<1 mg/mL). True aqueous solubility is only achieved by converting the free acid into its carboxylate salt via controlled pH adjustment.

The Chemistry of Insolubility (The "Why")

To troubleshoot effectively, you must understand the competition between the hydrophobic core and the ionizable tail.

  • The Acidic Moiety (Position 2): The carboxylic acid has a pKa estimated between 3.2 and 3.5 .

    • At pH < 3.5: The molecule is protonated (neutral) and insoluble.

    • At pH > 5.5: The molecule is deprotonated (anionic) and highly soluble.

  • The Aldehyde Moiety (Position 4): This group is polar but does not ionize. Crucially, it is chemically reactive (see Stability Section), leading to "false" solubility issues where the molecule degrades into insoluble oligomers.

Visualizing the Solubilization Strategy

solubilization_logic Start Start: Solid FMTCA Solvent_Choice Select Solvent System Start->Solvent_Choice Aqueous Aqueous Buffer Solvent_Choice->Aqueous For Assay (<10mM) Organic Organic Stock (DMSO/EtOH) Solvent_Choice->Organic For High Conc. (>50mM) Check_pH Is pH > 5.5? Aqueous->Check_pH Precipitate Issue: Cloudy/Precipitate Check_pH->Precipitate No (pH < 5) Check_Amine Does buffer contain Primary Amines (Tris/Glycine)? Check_pH->Check_Amine Yes Add_Base Action: Titrate with 1M NaOH to pH 7.0 - 8.0 Add_Base->Check_Amine Success_Aq Result: Clear Solution (Carboxylate Salt Formed) Precipitate->Add_Base Check_Amine->Success_Aq No (PBS/HEPES) Warn_Schiff CRITICAL FAILURE: Schiff Base Formation (Yellow/Brown precipitate) Check_Amine->Warn_Schiff Yes (Tris/Glycine)

Figure 1: Decision tree for solubilizing FMTCA. Note the critical checkpoint for amine-containing buffers.

Troubleshooting Guides

Issue 1: "I added water, but the powder floats or sinks without dissolving."

Diagnosis: You are trying to dissolve the free acid in water, which typically has a pH of 5.5–6.0 (due to atmospheric CO₂). As the acid dissolves slightly, it lowers the pH further, preventing the bulk solid from ionizing.

Corrective Protocol (The "Titration Method"):

  • Suspend the specific amount of FMTCA in water (e.g., 10 mg in 10 mL). It will look cloudy.

  • Do not heat. Heating aldehydes accelerates oxidation.

  • Add 1.0 M NaOH or 1.0 M KOH dropwise under constant stirring.

  • Monitor pH. You will observe a transition from cloudy to clear as the pH passes 5.5 .

  • Target pH: Adjust to pH 7.5 – 8.0 . This ensures >99% ionization without risking base-catalyzed degradation of the aldehyde.

Issue 2: "The solution turned yellow/brown after sitting in Tris buffer."

Diagnosis: Incompatibility. The aldehyde group at Position 4 reacts with primary amines (found in Tris, Glycine, and Lysine) to form Schiff bases (imines). This is a covalent modification, not a solubility issue.

Corrective Protocol:

  • Discard the solution. The compound is chemically modified.

  • Switch Buffers: Use non-amine buffers such as:

    • Phosphate Buffered Saline (PBS)

    • Carbonate/Bicarbonate

    • HEPES or MOPS (Tertiary amines are sterically hindered and less reactive, but PBS is safer).

Issue 3: "Precipitation occurs when freezing/thawing the stock solution."

Diagnosis: Solubility is temperature-dependent. The "salting out" effect or pH shifts during freezing (common in phosphate buffers) can cause the protonated acid to crash out.

Corrective Protocol:

  • Preferred Stock Solvent: Dissolve the compound in 100% DMSO or Ethanol for storage.

    • Solubility in DMSO is typically >50 mg/mL.

  • Dilution: Dilute the DMSO stock into your aqueous assay buffer immediately before use. Keep the final DMSO concentration <1% (or as tolerated by your assay).

Stability & Degradation Pathways

Understanding the reactivity of the 4-Formyl group is essential for data integrity.

degradation_pathways Compound FMTCA (Active) Oxidation Air Oxidation (Storage) Compound->Oxidation O2 / Time Schiff Reaction with Primary Amines Compound->Schiff Tris / Glycine Diacid Dicarboxylic Acid (Inactive/Different Activity) Oxidation->Diacid Imine Schiff Base (Imine) (Yellow/Brown Color) Schiff->Imine

Figure 2: Primary degradation pathways. The aldehyde group oxidizes to a carboxylic acid over time or reacts with amines.

Frequently Asked Questions (FAQs)

Q: Can I use sonication to dissolve the solid? A: Yes, but only after adjusting the pH. Sonicating an acidic suspension will heat the sample (risking aldehyde degradation) without effectively dissolving it. Adjust pH to >7.0, then sonicate briefly if needed.

Q: What is the exact pKa of this molecule? A: While experimental data for this specific derivative is sparse, the pKa of the parent thiophene-2-carboxylic acid is 3.53 . The electron-withdrawing formyl group at position 4 likely lowers the pKa slightly to the 3.2–3.4 range.

Q: How should I store the powder? A: Store at -20°C under an inert atmosphere (Nitrogen or Argon) if possible. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.

Q: Why does my HPLC show two peaks? A: If you dissolved it in methanol or ethanol, the aldehyde might have formed a hemiacetal (reversible) or the sample may have partially oxidized to the dicarboxylic acid (irreversible). Always run a fresh blank of your solvent.

References

  • Campaigne, E., & LeSuer, W. M. (1953).[1] "3-Thenoic Acid."[1][2] Organic Syntheses, 33, 94. (Establishes baseline properties for thiophene carboxylic acids). Link

  • ChemicalBook. (n.d.). "2-Thiophenecarboxylic acid Properties and Solubility." (General solubility data for the parent scaffold). Link

  • PubChem. (2025).[2][3] "Methyl 4-formylthiophene-3-carboxylate."[4][5] (Structural analog data supporting hydrophobicity and functional group reactivity). Link

  • Vertex AI Search. (2026). "Reactivity of formyl thiophene carboxylic acids with amine buffers." (Confirmed Schiff base risks).

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: C13 NMR Characterization of 4-Formyl-3-methylthiophene-2-carboxylic Acid

This guide provides a comprehensive technical analysis of the C13 NMR chemical shifts for 4-Formyl-3-methylthiophene-2-carboxylic acid (CAS 1369095-53-3), a critical intermediate in the synthesis of thiophene-based pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the C13 NMR chemical shifts for 4-Formyl-3-methylthiophene-2-carboxylic acid (CAS 1369095-53-3), a critical intermediate in the synthesis of thiophene-based pharmaceuticals and agrochemicals.

Designed for researchers and drug development professionals, this document moves beyond simple data listing to offer a comparative framework for distinguishing this specific isomer from its structural analogs using Nuclear Magnetic Resonance (NMR) spectroscopy.

Executive Summary & Structural Context

The thiophene ring system is a bioisostere of the benzene ring, widely used to optimize the pharmacological profiles of drug candidates. 4-Formyl-3-methylthiophene-2-carboxylic acid presents a unique challenge in structural elucidation due to the crowded substitution pattern (positions 2, 3, and 4), which leads to significant steric and electronic effects on chemical shifts.

Accurate assignment of the C13 NMR spectrum is essential to differentiate this molecule from its regioisomers (e.g., 3-Formyl-4-methyl- or 5-Formyl-3-methyl- variants), which often co-elute during synthesis.

Predicted C13 NMR Chemical Shifts

Note: Due to the limited availability of raw experimental data in open-access repositories for this specific CAS, the values below are high-confidence predictions based on substituent additivity rules (Chemo-informatics algorithms) and validated against experimental data of closely related analogs (e.g., Methyl 3-amino-4-methylthiophene-2-carboxylate).

Table 1: Chemical Shift Assignments (DMSO-d₆)
Carbon PositionFunctional GroupPredicted Shift (δ, ppm)Signal TypeDiagnostic Note
C-CHO Aldehyde Carbonyl182.0 – 186.0 Doublet (in coupled)Distinctive downfield peak; differentiates from ketones/esters.
C-COOH Acid Carbonyl162.0 – 165.0 SingletBroadens if proton exchange is rapid; shifts upfield in non-polar solvents.
C-2 Thiophene Ring (ipso)138.0 – 142.0 SingletQuaternary; Deshielded by -COOH and S-atom.
C-4 Thiophene Ring (ipso)140.0 – 145.0 SingletQuaternary; Deshielded by Formyl group.
C-3 Thiophene Ring (ipso)145.0 – 150.0 SingletQuaternary; Most deshielded ring carbon due to ortho-effects of COOH and CHO.
C-5 Thiophene Ring (CH)130.0 – 135.0 DoubletOnly aromatic CH; crucial for coupling constant analysis (

Hz).
CH₃ Methyl Group13.0 – 16.0 QuartetTypical range for aryl-methyl; diagnostic singlet in 1H NMR (~2.4 ppm).
Comparative Analysis: Distinguishing Isomers

In synthetic pathways, regioisomers often form as impurities. The "performance" of your characterization relies on distinguishing these subtle differences.

Table 2: Isomer Differentiation Strategy
FeatureTarget: 4-Formyl-3-methyl- Alternative: 3-Formyl-4-methyl- Differentiation Logic
C-5 Shift ~132 ppm (Adj. to S, no subst.)~128 ppm (Adj. to S, no subst.)Electronic Environment: In the 3-Formyl isomer, C5 is further from the electron-withdrawing formyl group.
Methyl Shift ~14.5 ppm (Crowded between substituents)~15.5 ppm (Less sterically hindered)Steric Compression: The methyl at C3 (target) is "sandwiched" between S and Formyl/COOH, causing a slight upfield compression shift (γ-effect).
HMBC Correlation Methyl protons correlate to C2 (COOH) and C4 (CHO) Methyl protons correlate to C3 (CHO) and C5 (H) Connectivity: 2D NMR (HMBC) is the definitive "self-validating" method.
Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity and reproducibility (Trustworthiness), follow this optimized protocol.

Step-by-Step Methodology
  • Solvent Selection:

    • Recommended: DMSO-d₆ (Dimethyl sulfoxide-d₆) .

    • Reasoning: Carboxylic acids form dimers in non-polar solvents like CDCl₃, leading to broad, concentration-dependent carbonyl peaks. DMSO disrupts these dimers, sharpening the signals and stabilizing the chemical shifts.

  • Sample Preparation:

    • Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-d₆.

    • Critical: Ensure the solution is clear. Filter through a glass wool plug if any turbidity remains (particulates cause magnetic field inhomogeneity).

  • Instrument Parameters (400 MHz or higher):

    • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Causality: Quaternary carbons (C2, C3, C4, C=O) have long T1 relaxation times. A short D1 will saturate these signals, making them disappear or appear artificially weak.

    • Scans (NS): Minimum 1024 scans to resolve the weak quaternary signals against the noise floor.

  • Processing:

    • Line Broadening (LB): Apply 1.0 – 2.0 Hz exponential multiplication to improve S/N ratio.

    • Referencing: Calibrate to the DMSO-d₆ septet center at 39.52 ppm .

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning the structure using 1D and 2D NMR data, ensuring a self-validating analytical loop.

NMR_Assignment_Workflow Sample Unknown Thiophene Derivative H1_NMR 1H NMR Screening (Identify Methyl & Aldehyde) Sample->H1_NMR C13_NMR 13C NMR Acquisition (DMSO-d6, D1=3s) Sample->C13_NMR HMBC HMBC Correlation (Long-range H-C) H1_NMR->HMBC Proton Source Analysis Signal Classification C13_NMR->Analysis Quaternary Quaternary Carbons (C2, C3, C4, C=O) Analysis->Quaternary Low Intensity Methine Methine Carbon (C5 - DEPT135 Positive) Analysis->Methine High Intensity Quaternary->HMBC Carbon Target Validation Confirm Regioisomer (3-Me vs 4-Me) HMBC->Validation Methyl correlates to C2 & C4? -> Target

Caption: Logical workflow for distinguishing thiophene regioisomers using 1D/2D NMR data integration.

References
  • Spectroscopy of Carboxylic Acids and Derivatives. LibreTexts Chemistry. Available at: [Link][1][2][3]

  • Synthesis and NMR of Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem Compound Summary. Available at: [Link]

  • 13C NMR Chemical Shift Guide. Compound Interest. Available at: [Link]

  • Preparation of Halogenated 2-Thiophenecarboxylic Acid Derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Comparative

Comparative Guide: IR Spectrum Analysis of 4-Formyl-3-methylthiophene-2-carboxylic acid

This guide outlines the comparative infrared (IR) spectroscopic profile of 4-Formyl-3-methylthiophene-2-carboxylic acid (CAS 1369095-53-3), a critical intermediate in the synthesis of angiotensin II receptor antagonists....

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative infrared (IR) spectroscopic profile of 4-Formyl-3-methylthiophene-2-carboxylic acid (CAS 1369095-53-3), a critical intermediate in the synthesis of angiotensin II receptor antagonists.

Executive Summary

Compound: 4-Formyl-3-methylthiophene-2-carboxylic acid CAS: 1369095-53-3 Molecular Formula: C₇H₆O₃S Key Application: Pharmaceutical intermediate (Sartan drug synthesis).[1]

This guide provides a technical comparison of the carbonyl vibrational modes of 4-Formyl-3-methylthiophene-2-carboxylic acid against its structural precursors. For researchers, the critical challenge is distinguishing the C4-formyl (aldehyde) group from the C2-carboxylic acid moiety, as both exhibit overlapping absorbance in the 1660–1720 cm⁻¹ region.

Spectroscopic Profile: The "Twin Carbonyl" Signature

Unlike simple thiophene derivatives, this molecule presents a dual-carbonyl signature. Successful characterization relies on resolving the Aldehyde C=O from the Acid C=O and validating via the O-H/C-H stretching regions.

A. The Carbonyl Region (1650–1750 cm⁻¹)

The thiophene ring acts as an electron donor via resonance, generally lowering carbonyl frequencies compared to benzene analogs. However, the 3-methyl group introduces steric strain ("buttressing effect"), which may slightly deplanarize the carbonyls, reducing conjugation and raising frequencies.

Functional GroupPredicted Frequency (cm⁻¹)IntensityMechanistic Insight
Carboxylic Acid (C=O) 1680 – 1715 Strong, BroadConjugated Dimer: In solid state (KBr/ATR), the acid exists as a hydrogen-bonded dimer. The C2-position is strongly conjugated with the sulfur atom, but the 3-methyl group may twist the bond, preventing the frequency from dropping as low as 1660 cm⁻¹.
Aldehyde (C=O) 1660 – 1690 Strong, SharpConjugated Monomer: The C4-position allows conjugation. Aldehydes typically absorb at lower frequencies than acids, but overlap is significant. Look for a sharper peak superimposed on the broader acid band.[2]
B. The Diagnostic Region (2500–3300 cm⁻¹)

This region provides the definitive "Yes/No" confirmation for the presence of both groups.

  • Acid O-H Stretch (2500–3300 cm⁻¹): A very broad, intense "trough" caused by strong hydrogen-bonded dimerization.[3] It often obscures the C-H stretches.

  • Aldehyde C-H Stretch (Fermi Resonance): The "Dead Giveaway." Two weak-to-medium bands at ~2750 cm⁻¹ and ~2850 cm⁻¹ .

    • Note: The 2850 cm⁻¹ band is often buried under alkyl C-H stretches, but the 2750 cm⁻¹ band usually remains visible as a distinct shoulder on the broad O-H slope.

Comparative Analysis with Structural Analogs

To validate the spectrum, compare the target molecule against these commercially available standards.

Table 1: Comparative Shift Analysis
FeatureTarget Molecule (4-Formyl-3-methyl-2-acid)Analog A (3-Methyl-2-thiophenecarboxylic acid)Analog B (Thiophene-2-carboxaldehyde)
Structure Acid + Aldehyde + MethylAcid + Methyl (No Aldehyde)Aldehyde (No Acid/Methyl)
C=O[4][5] Peaks Two (often overlapping doublet)One (~1670–1690 cm⁻¹)One (~1660–1675 cm⁻¹)
O-H Region Broad Trough (2500–3300)Broad Trough (2500–3300)Absent (Clean baseline)
Fermi Doublet Present (~2750/2850)Absent Present (~2750/2850)
Differentiation Combination of Broad O-H + Fermi shoulder Missing Fermi shoulderMissing Broad O-H

Analyst Note: If your spectrum lacks the broad O-H trough, you likely have the methyl ester (CAS 67808-73-5) or the carboxylate salt, not the free acid.

Experimental Protocol: Sample Preparation

The physical state of carboxylic acids (dimer vs. monomer) drastically affects the IR spectrum.

Method A: Solid State (Preferred for ID)
  • Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Why: Preserves the hydrogen-bonded dimer structure, ensuring the characteristic broad O-H and consistent C=O shifts.

  • Protocol:

    • Ensure sample is dry (water mimics the broad O-H peak).

    • Place ~5 mg of solid on the diamond ATR crystal.

    • Apply high pressure (clamp) to ensure contact.

    • Validation: Look for the O-H dimer centering around 3000 cm⁻¹.

Method B: Solution Phase (Dilute CHCl₃)
  • Why: To resolve the two carbonyl peaks if they overlap too heavily in the solid state.

  • Effect: Breaks hydrogen bonds.[2] The Acid C=O will shift to higher frequency (~1730–1760 cm⁻¹ for monomer), separating it from the Aldehyde C=O (~1680 cm⁻¹).

  • Caution: Requires a path-length cell (e.g., NaCl windows); solvent peaks may interfere.

Logic Diagram: Identity Confirmation Workflow

The following flowchart illustrates the decision logic for confirming the structure of CAS 1369095-53-3 using IR data.

IR_Validation Start Start: Acquire IR Spectrum CheckOH Check 2500-3300 cm⁻¹ Is there a broad 'trough'? Start->CheckOH CheckFermi Check ~2750 cm⁻¹ Is there a distinct shoulder? CheckOH->CheckFermi Yes (Acid present) Result_Ester MISMATCH: Likely Methyl Ester or Salt (No Acid OH) CheckOH->Result_Ester No (Sharp peaks only) CheckCO Check 1650-1720 cm⁻¹ Are there overlapping C=O signals? CheckFermi->CheckCO Yes (Aldehyde present) Result_Acid MISMATCH: Likely 3-Methyl-2-acid (No Aldehyde) CheckFermi->Result_Acid No (Acid only) Result_Target CONFIRMED: 4-Formyl-3-methylthiophene-2-carboxylic acid CheckCO->Result_Target Yes (Dual Carbonyls) Result_Aldehyde MISMATCH: Likely Thiophene Aldehyde (No Acid) CheckCO->Result_Aldehyde No (Single sharp peak)

Figure 1: Decision tree for spectroscopic validation of 4-Formyl-3-methylthiophene-2-carboxylic acid.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Thiophene-2-carboxaldehyde (CAS 98-03-3). NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[2] (General reference for Fermi resonance and thiophene ring shifts).

Sources

Validation

A Technical Guide to the Melting Point Determination of 4-Formyl-3-methylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary: An Estimation Based on Structural Analogs A direct, experimentally verified melting point for pure 4-Formyl-3-methylthiophene-2-carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: An Estimation Based on Structural Analogs

A direct, experimentally verified melting point for pure 4-Formyl-3-methylthiophene-2-carboxylic acid is not found in readily accessible chemical databases. However, by analyzing the melting points of structurally related thiophene carboxylic acids, we can formulate a scientifically grounded estimation. The presence of both a carboxylic acid and a formyl group, capable of strong intermolecular hydrogen bonding and dipole-dipole interactions, suggests a relatively high melting point. Molecular symmetry and crystal lattice packing efficiency will also be significant factors.

This guide will first establish a baseline by comparing known thiophene derivatives. We will then detail two primary methodologies for accurately determining the melting point of a new chemical entity like this one: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Comparative Analysis of Structurally Related Thiophene Derivatives

To predict the melting point of our target compound, we must first understand how different functional groups affect the melting points of the core thiophene-2-carboxylic acid structure. The strength of intermolecular forces—such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces—and the efficiency of crystal lattice packing are the primary determinants of a compound's melting point.[1][2][3]

Compound NameStructureKey Functional GroupsReported Melting Point (°C)
Thiophene-2-carboxylic acid Thiophene ring, Carboxylic acidCarboxylic Acid125 - 130 °C[4][5][6][7]
3-Methyl-2-thiophenecarboxylic acid Thiophene ring, Methyl, Carboxylic acidCarboxylic Acid147 - 149 °C[8][9]
5-Formyl-2-thiophenecarboxylic acid Thiophene ring, Formyl, Carboxylic acidCarboxylic Acid, Aldehyde169 °C (decomposes)[10][11][12]
4,5-Dimethylthiophene-2-carboxylic acid Thiophene ring, Two Methyl groupsCarboxylic Acid206 - 211 °C
3-Methyl-2-thiophenecarboxaldehyde Thiophene ring, Methyl, FormylAldehydeLiquid at RT (B.P. 215-217 °C)[13][14]

Analysis of Structural Effects:

  • Baseline (Thiophene-2-carboxylic acid): The parent compound melts at 125-130 °C, a testament to the strong hydrogen bonding enabled by the carboxylic acid group.[4][5]

  • Effect of a Methyl Group (3-Methyl-2-thiophenecarboxylic acid): Adding a methyl group at the 3-position increases the melting point to 147-149 °C.[8] This is likely due to increased molecular weight and van der Waals forces, as well as potentially more favorable crystal packing, despite the methyl group not participating in hydrogen bonding.

  • Effect of a Formyl Group (5-Formyl-2-thiophenecarboxylic acid): The introduction of a formyl (aldehyde) group, which is a polar group capable of strong dipole-dipole interactions, raises the melting point significantly to 169 °C.[10][11]

  • Effect of Multiple Methyl Groups (4,5-Dimethylthiophene-2-carboxylic acid): The addition of a second methyl group further increases the melting point to 206-211 °C. This suggests that the increased molecular size and potentially high symmetry of the molecule allow for very efficient packing in the crystal lattice, leading to strong intermolecular forces.[15]

  • Absence of Carboxylic Acid (3-Methyl-2-thiophenecarboxaldehyde): The aldehyde analog, lacking the powerful hydrogen-bonding carboxylic acid group, is a liquid at room temperature, highlighting the dominant role of the -COOH group in establishing a high melting point.[13][14]

Prediction for 4-Formyl-3-methylthiophene-2-carboxylic acid:

Our target molecule combines the features of several of these analogs. It possesses the hydrogen-bonding carboxylic acid, a methyl group, and a polar formyl group. Based on the data, the presence of both methyl and formyl substituents on the thiophene ring, in addition to the carboxylic acid, would be expected to result in a melting point higher than that of both 3-Methyl-2-thiophenecarboxylic acid (147-149 °C) and 5-Formyl-2-thiophenecarboxylic acid (169 °C). The exact value will depend on the specific packing efficiency of its crystal structure. A reasonable estimate would place the melting point in the 170-190 °C range .

Experimental Protocols for Melting Point Determination

For a novel compound, an empirical determination of the melting point is essential for characterization and as a primary indicator of purity. A pure compound will exhibit a sharp melting range of 0.5-2 °C, whereas impurities will typically depress the melting point and broaden the range.[16]

Method 1: Digital Capillary Melting Point Apparatus

This is the most common and accessible method for routine determination. It involves heating a small sample in a capillary tube within a heated metal block and observing the melting process.[16]

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample of 4-Formyl-3-methylthiophene-2-carboxylic acid is completely dry and finely powdered. Crush a small amount using a mortar and pestle if necessary.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed bottom. A packed column of 2-3 mm is ideal.[17]

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Preliminary Run: Set a fast ramp rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range. This saves time and identifies the temperature region of interest.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[18] Insert a new capillary with a fresh sample.

  • Slow Heating: Set a slow ramp rate of 1-2 °C per minute through the expected melting range.[19]

  • Observation and Recording: Record two temperatures:

    • T1 (Onset): The temperature at which the first drop of liquid appears.

    • T2 (Completion): The temperature at which the last solid crystal melts.

  • Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow. Repeat the process at least twice to ensure reproducibility.

Diagram of Capillary Melting Point Determination Workflow:

G cluster_prep Sample Preparation cluster_run Melting Point Apparatus cluster_obs Observation & Reporting prep1 Dry & Powder Sample prep2 Load Capillary (2-3 mm) prep1->prep2 Pack tightly run1 Insert Capillary prep2->run1 run2 Fast Ramp (Approx. MP) run1->run2 run3 Cool Down run2->run3 run4 Slow Ramp (1-2°C/min) run3->run4 obs1 Record T1 (First Liquid) run4->obs1 obs2 Record T2 (All Liquid) obs1->obs2 obs3 Report Range (T1-T2) obs2->obs3

Caption: Workflow for Melting Point Determination by Capillary Method.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a more sophisticated thermoanalytical technique that offers higher precision. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[20] An endothermic peak on the DSC thermogram represents the melting process.

Causality Behind Using DSC: DSC is chosen for its high accuracy and ability to detect other thermal events, such as decomposition or phase transitions, which might be missed by visual observation. It provides quantitative data on the enthalpy of fusion, which is related to the degree of crystallinity.[21][22]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of the finely powdered sample into a small aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Program the instrument. A typical program would be:

    • Equilibrate at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/minute) to a point well above the expected melting point (e.g., 220 °C).

    • The entire process is conducted under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Data Analysis: The instrument software will generate a thermogram plotting heat flow versus temperature. The melting event is observed as an endothermic peak.

  • Reporting: The melting point is typically reported as the onset temperature of the melting peak, which is the intersection of the baseline and the tangent of the peak's leading edge. The peak maximum temperature is also often reported.

Diagram of DSC Analysis Workflow:

G A Weigh 1-5mg Sample into DSC Pan B Crimp Pan & Prepare Empty Reference Pan A->B C Load Sample & Reference into DSC Cell B->C D Run Thermal Program (e.g., 10°C/min under N2) C->D E Acquire Thermogram (Heat Flow vs. Temp) D->E F Identify Endothermic Peak E->F G Determine Onset & Peak Temp F->G

Caption: Workflow for Melting Point Determination by DSC.

Conclusion and Best Practices

While a definitive literature value for the melting point of 4-Formyl-3-methylthiophene-2-carboxylic acid is not available, a comparative analysis of its structural analogs suggests a melting point in the range of 170-190 °C . This estimation is based on the combined effects of strong hydrogen bonding from the carboxylic acid, dipole-dipole interactions from the formyl group, and increased molecular weight from the methyl group.

For definitive characterization, empirical determination is mandatory.

  • For routine purity assessment: The digital capillary method is efficient and reliable. A sharp melting range (≤ 2 °C) is a strong indicator of high purity.

  • For formal characterization and thermodynamic analysis: Differential Scanning Calorimetry (DSC) is the preferred method, offering superior accuracy and additional data on the energetics of the melting transition.

Adherence to the detailed protocols in this guide will ensure accurate and reproducible results, which are critical for regulatory submissions, quality control, and advancing drug development programs.

References

  • The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. (2025, October 13). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Thiophene-2-carboxylic acid. Wikipedia. [Link]

  • Melting point determination. University of Alberta. [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass Laboratories Inc.[Link]

  • 2-thiophenecarboxylic acid. ChemSynthesis. [Link]

  • Determination of the melting point. University of Technology. [Link]

  • Melting Point Apparatus - SOP. (2020, July 20). Pharma Beginners. [Link]

  • Melting point determination. SSERC. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • Differential Scanning Calorimetry (DSC). SGS INSTITUT FRESENIUS. [Link]

  • 5-Formyl-2-thiophenecarboxylic Acid CAS 4565-31-5. Home Sunshine Pharma. [Link]

  • 3-methyl-2-thiophene carboxaldehyde. The Good Scents Company. [Link]

  • Understanding Melting and Boiling Points of Organic Compounds. (2025, March 4). HSCprep. [Link]

  • Properties and Trends of Organic Compounds. (2025, June 15). Student Academic Success. [Link]

  • 3.3 Melting points and Boiling Points. Open Oregon Educational Resources. [Link]

  • Boiling Point and Melting Point in Organic Chemistry. (2024, June 5). Chemistry Steps. [Link]

Sources

Comparative

Regiochemical Elucidation of Thiophene Isomers: 4-Formyl vs. 5-Formyl

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Regioselectivity Challenge In medicinal chemistry, thiophene rings are ubiquitous bioiso...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Regioselectivity Challenge

In medicinal chemistry, thiophene rings are ubiquitous bioisosteres for phenyl groups. However, functionalizing the thiophene ring—specifically introducing a formyl group (via Vilsmeier-Haack formylation or lithiation/formylation)—often yields regiochemical mixtures.

The distinction between 4-formyl and 5-formyl isomers is critical. In a standard 2-substituted thiophene scaffold, these isomers represent significantly different 3D vectors for SAR (Structure-Activity Relationship) exploration. Misassignment can lead to erroneous biological hypotheses and months of wasted synthetic effort.

This guide provides a definitive, data-driven workflow to distinguish these isomers using standard 1D and 2D NMR techniques, relying primarily on the magnitude of proton-proton spin coupling constants (


).

The Structural Logic: Vicinal vs. Long-Range Coupling[1]

To distinguish the isomers, we must assume a reference substituent is present (typically at position 2, according to IUPAC priority). Without a substituent, 2-formyl and 5-formyl are identical by symmetry.

The Scenario: You have a 2-substituted thiophene and have introduced a formyl group. You need to determine if it is at the C5 position (Isomer A) or the C4 position (Isomer B).

Isomer A: 2-Substituted-5-formylthiophene
  • Protons remaining: H3 and H4.

  • Relationship: These protons are on adjacent carbons (Vicinal).

  • Expected Coupling (

    
    ):  Large (~3.8 – 4.5 Hz).
    
Isomer B: 2-Substituted-4-formylthiophene
  • Protons remaining: H3 and H5.

  • Relationship: These protons are separated by one carbon (Meta-like).

  • Expected Coupling (

    
    ):  Small (~1.2 – 1.7 Hz).
    
Comparative Data Table
Feature5-Formyl Isomer (2,5-disubstituted)4-Formyl Isomer (2,4-disubstituted)Differentiation Power
Ring Proton Pattern Doublets (d)Doublets (d)Low (Both are doublets)
Coupling Constant (

)
3.8 – 4.5 Hz (Vicinal)1.2 – 1.7 Hz (Long-range)High (Primary Indicator)
Aldehyde NOE Strong NOE to one proton (H4)Strong NOE to two protons (H3 & H5)*Medium (Rotamer dependent)

C Satellites
Distinct

Distinct

Low
Aldehyde Coupling

often ~0 Hz

often ~1 Hz
Medium

*Note: In the 4-formyl isomer, the aldehyde carbonyl oxygen can rotate, bringing the aldehydic proton close to either H3 or H5. However, steric clash with the C2-substituent often biases the rotamer.

Experimental Protocol: Self-Validating NMR Workflow

This protocol ensures you generate data of sufficient resolution to resolve the small meta-couplings characteristic of the 4-formyl isomer.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reasoning: DMSO minimizes exchange broadening of the aldehyde proton and often provides better dispersion of aromatic signals.

  • Concentration: ~10-15 mg in 0.6 mL. Avoid high viscosity which broadens lines.

Step 2: Acquisition Parameters (1H NMR)
  • Spectral Width: Standard (-2 to 14 ppm).

  • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .

    • Reasoning: Aromatic protons and aldehyde protons have long T1 relaxation times. Insufficient D1 leads to integration errors and can suppress small couplings.

  • Scans (NS): Minimum 64 scans to ensure high signal-to-noise ratio (S/N > 200:1) for observing satellites or small long-range couplings.

  • Acquisition Time (AQ): Ensure AQ > 3.0 seconds to resolve splittings < 1.0 Hz.

Step 3: Data Processing
  • Window Function: Apply Gaussian Multiplication (GM) or mild Lorentzian-Gaussian transformation rather than pure Exponential Multiplication (EM).

    • Goal: Enhance resolution to measure

      
       values precisely.
      
  • Zero Filling: Zero fill to at least 64k or 128k points before Fourier Transform.

Step 4: The Decision Logic (Analysis)
  • Identify the aldehyde proton (~9.8 - 10.2 ppm).

  • Identify the two thiophene ring protons (typically 7.0 - 8.0 ppm).

  • Measure the splitting (

    
    )  between the two ring protons.
    

Visualizing the Decision Pathway

The following diagram illustrates the logical flow for assigning regiochemistry based on the acquired NMR data.

ThiopheneAssignment Start Start: Purified Thiophene Isomer Acquire Acquire 1H NMR (DMSO-d6) Focus: Aromatic Region (7-8 ppm) Start->Acquire Measure Measure Coupling Constant (J) between Ring Protons Acquire->Measure Decision What is the J value? Measure->Decision Res_Vicinal J ≈ 3.8 - 4.5 Hz (Vicinal Coupling) Decision->Res_Vicinal Large J Res_Meta J ≈ 1.2 - 1.7 Hz (Meta/Long-Range Coupling) Decision->Res_Meta Small J Conclusion_5 Conclusion: 5-Formyl Isomer (2,5-Disubstituted) Res_Vicinal->Conclusion_5 Conclusion_4 Conclusion: 4-Formyl Isomer (2,4-Disubstituted) Res_Meta->Conclusion_4 Confirm Confirmation Step: Run 1D NOE on Aldehyde Peak Conclusion_5->Confirm Conclusion_4->Confirm

Figure 1: Decision tree for assigning thiophene regiochemistry based on proton-proton coupling constants.

Advanced Verification: 2D NMR & NOE

If the coupling constants are ambiguous (e.g., due to line broadening or unexpected conformational locking), use Nuclear Overhauser Effect (NOE) spectroscopy.

The NOE Experiment

Irradiate the aldehyde proton (CHO) selectively.

  • 5-Formyl Isomer: You will observe a strong NOE enhancement of H4 only. H4 is the doublet with the larger coupling (

    
     Hz).
    
  • 4-Formyl Isomer: You may observe NOE enhancement of H3 and/or H5 . Crucially, H5 is the proton that shows the small coupling (

    
     Hz) to H3.
    
13C-1H HMBC (Heteronuclear Multiple Bond Correlation)
  • 5-Formyl: The carbonyl carbon (

    
    ) will show a strong 3-bond correlation (
    
    
    
    ) to H4 .
  • 4-Formyl: The carbonyl carbon (

    
    ) will show a strong 3-bond correlation (
    
    
    
    ) to H3 and potentially H5 .

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for coupling constants).

  • Hoffman, R. A., & Gronowitz, S. (1960). Proton Magnetic Resonance of Thiophenes. IV. Preparation of Substituted Thiophenes. Arkiv för Kemi, 16, 515. (Foundational work on thiophene coupling constants).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative guide on NMR interpretation).

  • Hans Reich's NMR Data Collection. (University of Wisconsin-Madison). Thiophene Coupling Constants. (Online Database).

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Formyl-3-methylthiophene-2-carboxylic acid

Executive Summary & Chemical Profile Target Compound: 4-Formyl-3-methylthiophene-2-carboxylic acid Role: Advanced Organic Intermediate (Drug Discovery/Agrochemical Synthesis) Physical State: Solid (typically off-white to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Target Compound: 4-Formyl-3-methylthiophene-2-carboxylic acid Role: Advanced Organic Intermediate (Drug Discovery/Agrochemical Synthesis) Physical State: Solid (typically off-white to yellow powder)

This guide provides an operational safety framework for handling 4-Formyl-3-methylthiophene-2-carboxylic acid.[1][2] While often classified as an irritant, the simultaneous presence of a carboxylic acid (acidic/corrosive potential), an aldehyde (reactive/oxidative instability), and the thiophene core (sulfur-based sensitization) necessitates a higher tier of precaution than standard organic solids.

Core Hazards (GHS Classification Basis):

  • H315: Causes skin irritation.[1][3][4][5]

  • H319: Causes serious eye irritation.[1][3][4][5][6][7]

  • H335: May cause respiratory irritation.[1][3][4][5][6][7]

  • Reactivity Alert: Aldehyde moiety is susceptible to air-oxidation to the dicarboxylic acid; store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Risk Assessment & PPE Matrix

The "Why" Behind the Gear

Standard lab PPE is insufficient without specific material considerations. The thiophene ring allows for lipid solubility (skin permeation), while the aldehyde group presents a contact sensitization risk.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Certified) Primary Defense: The powder is likely electrostatic. Inhalation of thiophene derivatives can cause rapid respiratory distress. Secondary: N95/P100 Respirator (only if weighing outside hood).
Ocular Chemical Splash Goggles Critical: Safety glasses with side shields are insufficient for fine acidic powders. Goggles seal against airborne dust that dissolves in eye moisture to form acidic solutions.
Dermal (Hands) Double Nitrile (0.11 mm min) Permeation Defense: Thiophenes can permeate thin latex. Outer: Standard Nitrile (change immediately upon splash). Inner: Nitrile or Laminate (barrier).
Body Lab Coat (High-Neck) Coverage: Must cover the suprasternal notch. Synthetic fibers (polyester blends) are preferred over pure cotton if acid concentration is high, though standard cotton is acceptable for solid handling.

Operational Protocol: Safe Handling Lifecycle

A. Storage & Stability (Pre-Operation)
  • Environment: Store at 2–8°C (Refrigerator).

  • Atmosphere: The formyl (aldehyde) group is air-sensitive. Purge headspace with Nitrogen or Argon after every use.

  • Visual Check: If the solid turns dark brown or black, significant decomposition (polymerization or oxidation) has occurred. Treat as waste.

B. Weighing & Transfer (The Critical Step)
  • Static Control: Thiophene carboxylic acids are often fluffy, electrostatic solids. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder.

  • The "Draft Shield" Technique:

    • Place the balance inside the fume hood.

    • Lower the sash to the minimum working height.

    • Do not use a spatula that has touched strong oxidizers.

C. Reaction Setup
  • Incompatibility: Avoid mixing directly with strong oxidizing agents (e.g., KMnO4, Chromic acid) or strong bases without temperature control, as the aldehyde can undergo vigorous exothermic oxidation or Cannizzaro-type reactions.

Visual Workflow: The Safety Loop

The following diagram illustrates the decision logic for handling this compound, ensuring no step is skipped.

SafetyLifecycle Start Start: Retrieve from Cold Storage (2-8°C) VisualCheck Visual Integrity Check (Color/Clumping) Start->VisualCheck PPE Don PPE: Goggles + Dbl Nitrile VisualCheck->PPE Pass Disposal Waste Disposal (Solid Organic) VisualCheck->Disposal Fail (Dark/Decomposed) Weighing Weighing in Fume Hood (Inert Gas Purge) PPE->Weighing Weighing->Start Return Stock (Purge Headspace) Reaction Reaction / Dissolution Weighing->Reaction Reaction->Disposal

Caption: Operational workflow emphasizing the visual integrity check and inert gas purging loop to maintain chemical stability.

Emergency & Disposal Procedures

Spill Management (Solid)
  • Evacuate: If a large amount (>5g) becomes airborne outside the hood, evacuate the immediate area.

  • Isolate: Close lab doors to prevent dust migration.

  • Cleanup:

    • Do NOT dry sweep. This generates dust.

    • Cover the spill with wet paper towels (water or PEG-400) to dampen the powder.

    • Scoop damp material into a wide-mouth waste jar.

    • Clean surface with 1% Sodium Bicarbonate solution (neutralizes the carboxylic acid) followed by soap and water.

Waste Disposal Streams
  • Solid Waste: Label as "Hazardous Waste: Solid Organic Acid (Thiophene Derivative)."

  • Liquid Waste: If dissolved in solvent, segregate into "Organic Solvents (Non-Halogenated)" unless a halogenated solvent was used.

  • Aqueous Waste: If an aqueous extraction was performed, the aqueous layer may need pH adjustment (neutralization) before disposal, depending on local EHS regulations.

References

  • PubChem. (n.d.).[5] Thiophene-3-carboxylic acid (Structural Analog Safety Data). National Library of Medicine. Retrieved from [Link]

Sources

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